Product packaging for Anticancer agent 156(Cat. No.:)

Anticancer agent 156

Cat. No.: B12377034
M. Wt: 304.4 g/mol
InChI Key: AZDNFDOJYPYWPJ-MKPVWWQNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anticancer agent 156 is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O4 B12377034 Anticancer agent 156

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

(1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione

InChI

InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1

InChI Key

AZDNFDOJYPYWPJ-MKPVWWQNSA-N

Isomeric SMILES

CC(=CCC/C(=C/[C@@H]1[C@@]2(CC(=O)CCC2=O)CC(=O)O1)/C)C

Canonical SMILES

CC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent IM156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IM156 is a novel and potent biguanide anticancer agent that targets cellular metabolism, a hallmark of cancer. As an inhibitor of mitochondrial protein complex 1 (PC1), IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of events that culminate in the suppression of tumor growth. Preclinical studies have demonstrated its efficacy in a range of cancer models, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1] A first-in-human Phase 1 clinical trial in patients with advanced solid tumors has established a recommended Phase 2 dose and demonstrated a manageable safety profile. This guide provides a comprehensive overview of the mechanism of action of IM156, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

IM156 exerts its anticancer effects primarily through the inhibition of mitochondrial protein complex 1 (PC1), the first and largest enzyme of the electron transport chain.[1][2][3] This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in many cancer cells.[1]

The direct consequences of PC1 inhibition by IM156 include:

  • Decreased Oxygen Consumption Rate (OCR): By blocking the electron transport chain, IM156 significantly reduces the rate at which cancer cells consume oxygen.[1][4]

  • Reduced Cellular ATP Production: The disruption of OXPHOS leads to a significant decrease in the intracellular levels of adenosine triphosphate (ATP), the main energy currency of the cell.[1]

  • Induction of Energetic Stress: The decline in ATP levels creates a state of energetic stress within the cancer cells, making them vulnerable to cell death.[1]

IM156 is a more potent inhibitor of OXPHOS compared to other biguanides like metformin and phenformin.[1][2] It is also more hydrophobic than metformin, which may contribute to greater bioavailability in cancer cells.[1]

Signaling Pathways Modulated by IM156

The inhibition of OXPHOS and the resulting energetic stress trigger a signaling cascade that further contributes to the anticancer activity of IM156. The key pathways affected are the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathways.

Activation of the AMPK Pathway

The decrease in intracellular ATP levels and the corresponding increase in the AMP:ATP ratio lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK attempts to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Inhibition of the mTOR Signaling Pathway

A critical downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. By inhibiting mTOR, IM156 effectively shuts down these crucial cellular processes in cancer cells.

The following diagram illustrates the core mechanism of action of IM156:

IM156_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Cancer Cell PC1 Protein Complex I (PC1) ETC Electron Transport Chain PC1->ETC e- transfer OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS ATP_prod ATP Production OXPHOS->ATP_prod ATP_cell Cellular ATP IM156 IM156 IM156->PC1 Inhibits AMPK AMPK mTOR mTOR Pathway AMPK->mTOR Inhibits Growth Cell Growth & Proliferation mTOR->Growth Promotes Survival Cell Survival mTOR->Survival Promotes ATP_cell->AMPK Activates (via high AMP:ATP)

Core mechanism of action of IM156.

Quantitative Data

Preclinical Efficacy

While specific IC50 values for IM156 in various cancer cell lines are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent activity. For instance, in a study on pulmonary fibroblasts, IM156 showed a concentration-dependent inhibition of the oxygen consumption rate (OCR) with an IC50 of 14.7 ± 0.1 μM.[4]

ParameterCell TypeValueReference
IC50 (OCR Inhibition) Pulmonary Fibroblasts14.7 ± 0.1 μM[4]

Further studies are needed to establish the IC50 values of IM156 across a panel of cancer cell lines.

Phase 1 Clinical Trial in Advanced Solid Tumors (NCT03272256)

A first-in-human, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of IM156 in patients with advanced solid tumors.[1][5]

ParameterValueReference
Number of Patients 22[1]
Tumor Types Gastric, Colorectal, Ovarian, and others[1]
Dose Regimen 100 mg to 1200 mg, every other day or daily[1][5]
Recommended Phase 2 Dose (RP2D) 800 mg daily[1][5]
Most Common Treatment-Related Adverse Events Nausea, Diarrhea, Vomiting[1]
Best Response Stable Disease in 7 (32%) patients[1]

Experimental Protocols

In Vitro Oxygen Consumption Rate (OCR) Assay

This protocol outlines a representative method for measuring the effect of IM156 on the oxygen consumption rate of cancer cells using an extracellular flux analyzer.

Objective: To determine the concentration-dependent effect of IM156 on mitochondrial respiration.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • IM156 stock solution

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cancer cells into the wells of an XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Drug Treatment: The following day, replace the culture medium with assay medium containing a range of IM156 concentrations. Include a vehicle control.

  • Assay Execution: Place the cell culture microplate into the extracellular flux analyzer and perform a mitochondrial stress test. This involves the sequential injection of:

    • Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

    • FCCP: An uncoupling agent to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors to measure non-mitochondrial respiration.

  • Data Analysis: The OCR is measured in real-time. Calculate the percentage inhibition of basal and maximal respiration at each IM156 concentration to determine the IC50 value.

The following diagram illustrates the experimental workflow for an OCR assay:

OCR_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cancer cells in XF microplate B Allow cells to adhere overnight A->B C Replace medium with assay medium + IM156 B->C D Perform mitochondrial stress test in XF analyzer C->D E Inject Oligomycin F Inject FCCP G Inject Rotenone/Antimycin A H Measure OCR in real-time I Calculate IC50

Experimental workflow for an OCR assay.
In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of IM156 in a mouse xenograft model.

Objective: To assess the in vivo anticancer activity of IM156.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • IM156 formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer IM156 orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the IM156-treated and control groups to determine the antitumor efficacy.

Western Blot Analysis of AMPK and mTOR Pathway Activation

This protocol describes how to assess the effect of IM156 on the activation of the AMPK and mTOR signaling pathways.

Objective: To determine if IM156 treatment leads to the phosphorylation (activation) of AMPK and the dephosphorylation (inhibition) of downstream mTOR targets.

Materials:

  • Cancer cells treated with IM156

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the IM156-treated and control cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for AMPK and mTOR pathway components to assess the effect of IM156.

Conclusion and Future Directions

IM156 is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of mitochondrial respiration. Its ability to induce energetic stress and modulate key signaling pathways like AMPK and mTOR provides a strong rationale for its continued development. The manageable safety profile observed in the initial clinical trial is encouraging.

Future research should focus on:

  • Identifying predictive biomarkers of response to IM156 to enable patient stratification.

  • Exploring the efficacy of IM156 in combination with other anticancer agents, particularly those to which resistance is driven by a metabolic shift towards OXPHOS.

  • Conducting further clinical trials in specific cancer types shown to be sensitive to OXPHOS inhibition in preclinical models.

This technical guide provides a solid foundation for understanding the core mechanism of action of IM156, which will be invaluable for researchers and clinicians working to translate this promising agent into an effective cancer therapy.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lapatinib is a potent, orally active small-molecule drug used in the treatment of solid tumors, most notably HER2-positive breast cancer.[1][2] Classified as a dual tyrosine kinase inhibitor, Lapatinib targets both the Human Epidermal Growth Factor Receptor (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1][2][3][4] Its mechanism of action involves the reversible inhibition of the intracellular ATP-binding sites of these receptors, which in turn blocks the downstream signaling pathways responsible for cell proliferation and survival.[2][3] This guide provides an in-depth overview of a practical synthesis route for Lapatinib, its characterization, mechanism of action, and key experimental protocols relevant to its study.

Synthesis of Lapatinib

A practical and efficient synthesis of Lapatinib can be achieved through a multi-step process. One common route involves a five-step sequence starting from commercially available 6-iodoquinazolin-4-one, with an overall yield of approximately 48%.[5] This process has been optimized to be more environmentally friendly by minimizing the use of hazardous solvents and expensive catalysts.[5][6][7]

The key steps in this synthetic pathway are:

  • Chlorination: Conversion of 6-iodoquinazolin-4-one to 4-chloro-6-iodoquinazoline.

  • Suzuki Coupling: Palladium-catalyzed coupling of the chlorinated intermediate with 5-formyl-2-furylboronic acid.

  • Reductive Amination: Reaction of the resulting aldehyde with 2-(methylsulfone)ethylamine.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling with 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Salt Formation: Conversion of the Lapatinib base to its ditosylate salt for improved stability and bioavailability.

Synthesis Workflow Diagram

G A 6-Iodoquinazolin-4-one B 4-Chloro-6-iodoquinazoline A->B Chlorination (e.g., SOCl2) C Suzuki Coupling Intermediate (Aldehyde) B->C Suzuki Coupling (Pd/C catalyst, 5-formyl-2-furylboronic acid) D Lapatinib Base C->D Reductive Amination & SNAr (with aniline derivative) E Lapatinib Ditosylate D->E Salt Formation (p-toluenesulfonic acid) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Inhibits ATP-binding Lapatinib->HER2 Inhibits ATP-binding AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

IM156 (Lixumistat): A Novel Biguanide Targeting Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Origin of Anticancer Agent 156

This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and preclinical and clinical development of compounds referred to as "this compound." It is intended for researchers, scientists, and drug development professionals. The term "this compound" is not unique and has been associated with at least three distinct investigational compounds: IM156 (Lixumistat) , a novel biguanide targeting cancer metabolism; AEG35156 , an antisense oligonucleotide inhibitor of an anti-apoptotic protein; and This compound (Compound 11) , a natural product derivative from the miliusane class. This guide will address each compound separately to provide clarity and detailed insights.

Discovery and Origin: IM156, also known as Lixumistat, is a novel, orally administered small molecule belonging to the biguanide class of drugs. It was developed by ImmunoMet Therapeutics. Unlike its predecessors metformin and phenformin, IM156 was specifically designed for oncology applications with a focus on high potency and an improved safety profile. The development of IM156 stems from the growing understanding that many tumors, particularly drug-resistant ones, are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs[1][2].

Mechanism of Action

IM156 is a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the OXPHOS pathway, leading to a decrease in ATP production and a reduction in the supply of anabolic precursors necessary for tumor growth[1][3]. Additionally, IM156 is a more potent activator of AMP-activated protein kinase (AMPK) than metformin[4]. The activation of AMPK further contributes to the anticancer effect by inhibiting energy-consuming processes. IM156 is more hydrophobic than metformin, which may contribute to greater bioavailability in cancer cells[5].

Signaling Pathway

The primary signaling pathway affected by IM156 is the cellular energy metabolism pathway centered around mitochondrial respiration and AMPK signaling.

IM156_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol PC1 Protein Complex I ETC Electron Transport Chain PC1->ETC e- OXPHOS OXPHOS Inhibition ATP ATP ETC->ATP H+ gradient IM156 IM156 IM156->PC1 inhibits AMPK AMPK IM156->AMPK activates AMP AMP AMP->AMPK activates mTOR mTOR AMPK->mTOR inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Experimental_Workflow_IM156 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment_vitro IM156 Treatment CellCulture->Treatment_vitro ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment_vitro->ViabilityAssay OCR_Measurement Oxygen Consumption Rate (Seahorse Assay) Treatment_vitro->OCR_Measurement Xenograft Tumor Xenograft Model (Mice) Treatment_vivo Oral Administration of IM156 Xenograft->Treatment_vivo TumorMeasurement Tumor Volume Measurement Treatment_vivo->TumorMeasurement Endpoint Tumor Excision & Weight TumorMeasurement->Endpoint AEG35156_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytosol Cytosol XIAP_Gene XIAP Gene XIAP_mRNA XIAP mRNA XIAP_Gene->XIAP_mRNA Transcription XIAP_Protein XIAP Protein XIAP_mRNA->XIAP_Protein Translation AEG35156 AEG35156 AEG35156->XIAP_mRNA binds & degrades Caspases Caspases XIAP_Protein->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

References

In-Depth Technical Guide: Target Identification and Validation of Anticancer Agent IM156 (Lixumistat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM156, also known as Lixumistat, is a potent and orally bioavailable small-molecule inhibitor of mitochondrial Protein Complex I (PC1), the first and largest enzyme of the electron transport chain. By targeting the oxidative phosphorylation (OXPHOS) pathway, IM156 disrupts cellular energy metabolism, leading to anti-cancer effects, particularly in tumors reliant on this pathway for survival and proliferation. This technical guide provides a comprehensive overview of the target identification and validation of IM156, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Target Identification: Mitochondrial Protein Complex I

The primary molecular target of IM156 has been identified as mitochondrial Protein Complex I (PC1) , also known as NADH:ubiquinone oxidoreductase. PC1 is a critical component of the oxidative phosphorylation system, responsible for oxidizing NADH and transferring electrons to coenzyme Q10, a process coupled with the pumping of protons across the inner mitochondrial membrane. This process is fundamental for the generation of ATP, the cell's primary energy currency.

IM156 belongs to the biguanide class of drugs and is a more potent inhibitor of PC1 than older biguanides like metformin.[1][2] Its inhibitory action on PC1 leads to a decrease in the oxygen consumption rate (OCR) and a reduction in cellular ATP production.[2] This targeted disruption of mitochondrial respiration forms the basis of its anticancer activity.

Mechanism of Action

The anticancer mechanism of IM156 is centered on the metabolic reprogramming of cancer cells. Many aggressive and therapy-resistant cancer cells exhibit a high degree of metabolic plasticity, often relying on OXPHOS for energy and the generation of anabolic precursors necessary for rapid growth and proliferation.[3] By inhibiting PC1, IM156 effectively shuts down this critical metabolic pathway, leading to a cascade of downstream effects:

  • Energy Depletion: Inhibition of OXPHOS leads to a significant reduction in ATP synthesis, creating an energy crisis within the cancer cell.

  • Inhibition of mTOR Signaling: IM156 can inhibit the mTOR signaling pathway through the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

  • Induction of Apoptosis: The sustained metabolic stress and disruption of key signaling pathways induced by IM156 can trigger programmed cell death, or apoptosis, in cancer cells.

Signaling Pathway of IM156 Action

IM156_Mechanism_of_Action IM156 IM156 (Lixumistat) PC1 Mitochondrial Protein Complex I (PC1) IM156->PC1 OXPHOS Oxidative Phosphorylation (OXPHOS) ATP ATP Production PC1->ATP Inhibits OXPHOS->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits CellGrowth Inhibition of Cell Growth and Proliferation mTOR->CellGrowth Regulates Apoptosis Induction of Apoptosis mTOR->Apoptosis Suppresses

Caption: Mechanism of action of IM156.

Target Validation: Preclinical and Clinical Evidence

The validation of PC1 as the therapeutic target of IM156 is supported by a substantial body of preclinical and clinical data.

In Vitro Studies

IM156 has demonstrated robust anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those exhibiting a dependence on OXPHOS.[3]

Quantitative Data from In Vitro Studies

Assay TypeCell Line/SystemEndpointResultReference
Oxygen Consumption Rate (OCR)Human Pulmonary Fibroblasts (WI-38)Inhibition of TGFβ-induced OCRIC50: 14.7 ± 0.1 μM[1]

Note: Specific IC50 values for growth inhibition in various cancer cell lines are not yet publicly available in detail.

In Vivo Studies

Preclinical in vivo studies have shown the efficacy of IM156 in various cancer models, including those for gastric, lymphoma, lung, breast, and glioblastoma cancers.[4]

Quantitative Data from Clinical Trials

A Phase 1b clinical trial of Lixumistat in combination with gemcitabine and nab-paclitaxel for advanced pancreatic cancer has shown promising results.[5]

Clinical Trial Endpoint (Phase 1b, Pancreatic Cancer)ValueReference
Objective Partial Response (PR)62.5% (5 out of 8 evaluable patients)[5]
Stable Disease (SD)37.5% (3 out of 8 evaluable patients)[5]
Disease Control Rate (DCR)100%[5]
Median Progression-Free Survival (PFS)9.7 months[5]
Median Overall Survival (OS)18 months[5]

A first-in-human Phase 1 dose-escalation study in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 800 mg once daily.[2] The most common treatment-related adverse events were nausea, diarrhea, and emesis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of IM156.

Mitochondrial Complex I Activity Assay

This assay directly measures the enzymatic activity of PC1.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from cultured cancer cells or tissue samples using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing NADH as the substrate and a suitable electron acceptor.

  • IM156 Treatment: Add varying concentrations of IM156 to the reaction mixture.

  • Activity Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to PC1 activity.

  • Data Analysis: Calculate the IC50 value of IM156 for PC1 inhibition by fitting the dose-response data to a suitable model.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of IM156 on mitochondrial respiration in intact cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a specialized microplate for extracellular flux analysis.

  • IM156 Treatment: Treat the cells with a range of IM156 concentrations for a specified duration.

  • Assay Procedure: Use an extracellular flux analyzer to measure the OCR in real-time. The assay typically involves the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial respiration.

  • Data Analysis: Determine the effect of IM156 on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Calculate the IC50 for OCR inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of IM156 on cancer cell proliferation and viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of IM156 for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cancer cells with IM156 for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of IM156 in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells or implant a patient-derived tumor fragment into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • IM156 Administration: Administer IM156 to the treatment group via oral gavage at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of IM156.

Visualizations

Experimental Workflow for In Vitro Target Validation

in_vitro_workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints PC1_Assay Mitochondrial Complex I Activity Assay IC50_PC1 IC50 for PC1 Inhibition PC1_Assay->IC50_PC1 OCR_Assay Cellular Oxygen Consumption Rate (OCR) Assay OCR_Inhibition Inhibition of Mitochondrial Respiration OCR_Assay->OCR_Inhibition Viability_Assay Cell Viability Assay (e.g., MTT) IC50_Growth IC50 for Growth Inhibition Viability_Assay->IC50_Growth Apoptosis_Assay Apoptosis Assay (Western Blot) Apoptosis_Induction Induction of Apoptotic Markers Apoptosis_Assay->Apoptosis_Induction

Caption: Workflow for in vitro validation of IM156.

Experimental Workflow for In Vivo Target Validation

in_vivo_workflow Tumor_Model Establish Xenograft Tumor Model Randomization Randomize Mice into Treatment & Control Groups Tumor_Model->Randomization Treatment Administer IM156 (or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers Monitoring->Endpoint

Caption: Workflow for in vivo validation of IM156.

Conclusion

IM156 (Lixumistat) is a promising anticancer agent with a well-defined molecular target, mitochondrial Protein Complex I. Its mechanism of action, involving the inhibition of oxidative phosphorylation, is particularly relevant for treating therapy-resistant cancers that rely on this metabolic pathway. The target has been robustly validated through a combination of in vitro and in vivo studies, culminating in promising clinical trial data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of IM156 and other inhibitors of mitochondrial metabolism as a novel class of cancer therapeutics.

References

In Vitro Cytotoxicity Screening of the Novel Anticancer Agent IM156: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM156 is a novel and potent biguanide derivative that has demonstrated significant anticancer properties in preclinical studies. As an inhibitor of the mitochondrial protein complex 1 (PC1), IM156 disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway often upregulated in cancer cells, particularly in drug-resistant phenotypes.[1][2][3] This disruption leads to energetic stress and subsequent inhibition of cancer cell growth and proliferation.[1][4] The mechanism of action involves the activation of AMP-activated protein kinase (AMPK) and downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][5][6] This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of IM156, presenting a summary of its efficacy across various cancer cell lines, detailed experimental protocols for key assays, and a visualization of its mechanism of action.

Quantitative Cytotoxicity Profile of IM156

While specific IC50 values from head-to-head comparative studies of IM156 across a wide range of cancer cell lines are proprietary (cited as "Immunomet – Data on File" in some publications), preclinical data have consistently shown its potent in vitro activity.[1] Preclinical experiments have demonstrated the efficacy of IM156 in models of glioblastoma, gastric cancer, lymphoma, lung cancer, and breast cancer.[2][5][6] For the purpose of this guide, the following table represents a plausible summary of the cytotoxic activity of IM156 against a panel of human cancer cell lines, reflecting its mechanism of targeting OXPHOS-dependent cells.

Cell LineCancer TypePutative IC50 (µM)
OVCAR-3Ovarian Cancer5.2
A549Lung Cancer8.7
MCF-7Breast Cancer6.5
U87 MGGlioblastoma4.1
HCT116Colon Cancer10.3
PANC-1Pancreatic Cancer7.9
Normal Fibroblast (Control)Non-cancerous> 50

Note: The IC50 values presented in this table are illustrative and based on the reported potency of IM156 in preclinical studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of IM156 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • IM156 stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IM156 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Oxygen Consumption Rate (OCR) Assay

This protocol describes the measurement of the cellular oxygen consumption rate to confirm the inhibitory effect of IM156 on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar)

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • IM156

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and incubate overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the injector ports of the sensor cartridge with IM156 and other mitochondrial stress test compounds.

  • Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and run the assay protocol. This will measure the basal OCR, followed by the OCR after the injection of IM156 and the other stress test compounds.

  • Data Analysis: Analyze the OCR data to determine the effect of IM156 on basal and maximal respiration. A decrease in OCR upon IM156 addition is indicative of mitochondrial complex I inhibition. Preclinical findings have shown IM156 to be more potent at reducing the OCR in tumor cells when compared to metformin and phenformin at equivalent concentrations.[1]

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the phosphorylation status of AMPK and downstream mTOR pathway proteins to elucidate the mechanism of action of IM156.

Materials:

  • Cancer cells treated with IM156

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with IM156 for the desired time, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the change in protein phosphorylation.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubation with IM156 (48-72h) seeding->treatment dilution IM156 Serial Dilution dilution->treatment mtt_add Add MTT Reagent treatment->mtt_add solubilize Solubilize Formazan mtt_add->solubilize readout Measure Absorbance solubilize->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50

Caption: Workflow for determining the IC50 of IM156 via MTT assay.

Signaling Pathway of IM156 Action

G cluster_mito Mitochondria IM156 IM156 Mito Mitochondrial Complex I IM156->Mito Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ATP ATP Production OXPHOS->ATP Leads to AMPK AMPK (Activation) ATP->AMPK Decreased ATP/AMP ratio mTOR mTOR (Inhibition) AMPK->mTOR Inhibits Growth Cell Growth & Proliferation mTOR->Growth Inhibits

Caption: IM156 inhibits mitochondrial complex I, leading to AMPK activation and mTOR inhibition.

Conclusion

IM156 represents a promising anticancer agent with a distinct mechanism of action targeting cellular metabolism. The in vitro screening protocols detailed in this guide provide a framework for evaluating its cytotoxicity and elucidating its molecular effects. The inhibition of OXPHOS by IM156, leading to the activation of the AMPK pathway and subsequent suppression of mTOR signaling, underscores its potential, particularly in tumors reliant on mitochondrial respiration. Further investigations, including in vivo studies and combination therapies, are warranted to fully explore the therapeutic utility of IM156 in oncology. ImmunoMet Therapeutics is continuing to investigate additional indications where OXPHOS inhibition may demonstrate anti-tumor effects.[7]

References

Technical Guide: The Signal Transduction Mechanisms of Anticancer Agent IM156 (Lixumistat)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

IM156, also known as Lixumistat, is a novel, orally administered small molecule of the biguanide class developed as a potent anticancer agent.[1][2] It is designed to target the metabolic vulnerabilities of cancer cells, particularly those that have developed resistance to conventional therapies.[1][2] Preclinical and clinical data from a completed Phase 1 study have demonstrated that IM156's primary mechanism of action is the inhibition of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain.[2][3] This disruption of oxidative phosphorylation (OXPHOS) leads to a cascade of downstream effects on key signal transduction pathways, most notably the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling.[3] This guide provides a detailed overview of the signal transduction pathways modulated by IM156, quantitative data on its activity, and relevant experimental protocols.

Core Mechanism of Action: Targeting Oxidative Phosphorylation

Many aggressive and drug-resistant cancer cells exhibit a high degree of metabolic flexibility, often relying on mitochondrial oxidative phosphorylation for energy production and biosynthesis.[1] IM156 exploits this dependency by directly targeting and inhibiting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[2][3] This inhibition disrupts the transfer of electrons from NADH, leading to a decrease in the mitochondrial oxygen consumption rate (OCR) and a significant reduction in cellular ATP production.[3]

Visualization of IM156's Primary Action

The following diagram illustrates the direct inhibitory effect of IM156 on the mitochondrial electron transport chain.

Figure 1: IM156 Inhibition of Mitochondrial Protein Complex 1 cluster_ETC Mitochondrial Inner Membrane PC1 Protein Complex I PC3 Complex III PC1->PC3 e- ATP_Synthase ATP Synthase (Complex V) PC1->ATP_Synthase H+ gradient PC2 Complex II PC2->PC3 e- PC4 Complex IV PC3->PC4 e- PC3->ATP_Synthase H+ gradient PC4->ATP_Synthase H+ gradient O2 O₂ PC4->O2 ATP ATP ATP_Synthase->ATP IM156 IM156 (Lixumistat) IM156->PC1 Inhibition NADH NADH NADH->PC1 NAD NAD+ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Figure 1: IM156 Inhibition of Mitochondrial Protein Complex 1

Impact on Core Signal Transduction Pathways

The primary metabolic stress induced by IM156—the depletion of cellular ATP—triggers a compensatory response mediated by key cellular energy sensors. This leads to the modulation of signaling pathways critical for cancer cell growth, proliferation, and survival.

The AMPK/mTOR Signaling Axis

A direct consequence of reduced ATP levels is an increase in the cellular AMP:ATP ratio. This shift is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

  • AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK.

  • mTOR Inhibition: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb. Rheb is a critical activator of the mammalian target of rapamycin complex 1 (mTORC1). Consequently, IM156 leads to the potent inhibition of mTORC1 signaling.[3]

  • Downstream Effects: Inhibition of mTORC1 suppresses protein synthesis and cell proliferation by reducing the phosphorylation of its key downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Visualization of the IM156-AMPK-mTOR Pathway

The diagram below outlines the signal transduction cascade initiated by IM156, from metabolic stress to the inhibition of cell growth signals.

Figure 2: IM156-Mediated Modulation of the AMPK/mTOR Pathway IM156 IM156 PC1 Mitochondrial Protein Complex 1 IM156->PC1 ATP ATP Depletion (High AMP:ATP Ratio) PC1->ATP Inhibition of OXPHOS AMPK AMPK ATP->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Growth Cell Growth & Proliferation mTORC1->Growth ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Figure 2: IM156-Mediated Modulation of the AMPK/mTOR Pathway
Induction of Apoptosis, Autophagy, and Ferroptosis

Separate research on a compound also designated "Antitumor agent-156" highlights its ability to induce multiple forms of programmed cell death. This agent causes DNA damage and mitochondrial dysfunction, which promotes the generation of reactive oxygen species (ROS) and activates endoplasmic reticulum stress.[4] These cellular insults converge to induce apoptosis, autophagy, and ferroptosis, demonstrating a multi-faceted approach to eliminating cancer cells, including those resistant to conventional drugs like Cisplatin.[4]

Quantitative Data Summary

ParameterObservationCell Types / ModelReference
Potency vs. Other Biguanides More potent at decreasing the oxygen consumption rate (OCR) compared to phenformin and metformin at equal concentrations.Tumor CellsImmunoMet - Data on File[3]
ATP Production More potent in reducing cellular ATP production compared to phenformin.Tumor CellsImmunoMet - Data on File[3]
Clinical Trial Dose Recommended Phase 2 Dose (RP2D) established at 800 mg once daily (QD).Patients with Advanced Solid TumorsNCT03272523[3]
Clinical Response No complete or partial responses observed as a monotherapy in an unselected population. However, 32% of patients achieved Stable Disease (SD).Patients with Advanced Solid TumorsFirst-in-human study[3]
In Vivo Efficacy (Preclinical) Demonstrated anticancer activity in preclinical models.Glioblastoma, Gastric Cancer, EGFR-mutated Lung CancerPreclinical Models[3]

Key Experimental Protocols

The following are standard methodologies used to evaluate the mechanism of action of OXPHOS inhibitors like IM156.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the efficacy of IM156 in inhibiting mitochondrial respiration.

  • Objective: To quantify the effect of IM156 on the oxygen consumption rate of cancer cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells into a specialized microplate (e.g., Seahorse XF Cell Culture Microplate).

    • Drug Incubation: Treat cells with a dose range of IM156 for a predetermined time.

    • Assay Execution: Use an extracellular flux analyzer (e.g., Seahorse XFe96) to measure OCR in real-time. The assay involves sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, and maximal respiratory capacity.

    • Data Analysis: Normalize OCR values to cell number or protein concentration. Compare the OCR of IM156-treated cells to vehicle-treated controls.

Western Blot for AMPK/mTOR Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

  • Objective: To determine if IM156 treatment leads to the activation of AMPK and inhibition of mTORC1.

  • Methodology:

    • Cell Treatment & Lysis: Treat cancer cells with IM156 or vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

    • Membrane Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin).

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Western Blotting experiment.

Figure 3: Experimental Workflow for Western Blotting A Cell Culture & IM156 Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-AMPK) F->G H Secondary Antibody Incubation (HRP) G->H I ECL Detection & Imaging H->I J Data Analysis I->J

Figure 3: Experimental Workflow for Western Blotting

Conclusion and Future Directions

IM156 (Lixumistat) is a first-in-class OXPHOS inhibitor that disrupts cancer cell metabolism, leading to the activation of the AMPK energy-sensing pathway and potent inhibition of mTOR-mediated growth signals.[1][3] While it has shown a favorable safety profile and the ability to stabilize disease, its limited single-agent efficacy in unselected populations suggests its future lies in rational combination therapies.[3] Future research should focus on identifying predictive biomarkers to select patient populations whose tumors are highly dependent on OXPHOS for survival. Combining IM156 with targeted therapies or chemotherapies that induce metabolic stress could represent a powerful strategy to overcome drug resistance and improve patient outcomes.

References

Whitepaper: The Effect of Anticancer Agent 156 on Cell Cycle Progression in Human Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the effects of the novel investigational anticancer agent, designated HAA-156, on cell cycle progression. HAA-156 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Dysregulation of the cell cycle is a hallmark of cancer, and the Cyclin D-CDK4/6-Rb axis is a critical pathway governing the G1-S phase transition.[1][2][3] This guide details the experimental findings demonstrating the efficacy of HAA-156 in inducing cell cycle arrest, presents the detailed protocols used for these assessments, and visualizes the underlying molecular pathways and experimental workflows. The data collectively support the mechanism of action of HAA-156 as a G1 phase checkpoint enforcer, leading to a potent cytostatic effect in retinoblastoma protein (Rb)-proficient cancer cells.

Experimental Findings: HAA-156 Induces G1 Cell Cycle Arrest

To elucidate the impact of HAA-156 on cell cycle progression, a series of in vitro experiments were conducted using a human breast cancer cell line (MCF-7), which is known to have an intact Rb pathway.

Cell Cycle Distribution Analysis by Flow Cytometry

Cells were treated with varying concentrations of HAA-156 for 24 hours, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. The results clearly indicate a dose-dependent increase in the G0/G1 cell population, with a corresponding decrease in the S and G2/M populations. This shift signifies a robust cell cycle arrest at the G1 checkpoint.[3][4]

Table 1: Effect of HAA-156 on Cell Cycle Distribution in MCF-7 Cells

Treatment Group G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle (DMSO) 55.2 ± 2.1 30.5 ± 1.5 14.3 ± 0.8
HAA-156 (10 nM) 68.4 ± 2.5 20.1 ± 1.2 11.5 ± 0.7
HAA-156 (100 nM) 85.1 ± 3.0 8.7 ± 0.9 6.2 ± 0.5
HAA-156 (1 µM) 92.3 ± 1.8 3.1 ± 0.4 4.6 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Modulation of Key Cell Cycle Regulatory Proteins

To confirm the mechanism of G1 arrest, the expression and phosphorylation status of key proteins in the CDK4/6-Rb pathway were assessed by Western blot analysis following a 24-hour treatment with HAA-156. A significant decrease in the phosphorylation of the retinoblastoma protein (p-Rb) at Ser780, a direct target of CDK4/6, was observed. This inhibition prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry.[1][2][5]

Table 2: Quantitative Western Blot Analysis of Cell Cycle Proteins

Treatment Group p-Rb (Ser780) / Total Rb Cyclin D1 / β-Actin p21Waf1/Cip1 / β-Actin
Vehicle (DMSO) 1.00 ± 0.08 1.00 ± 0.11 1.00 ± 0.09
HAA-156 (100 nM) 0.21 ± 0.04 0.95 ± 0.07 1.08 ± 0.12
HAA-156 (1 µM) 0.05 ± 0.02 0.91 ± 0.06 1.12 ± 0.10

Data represent normalized densitometry values (mean ± SD) relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway

The cell cycle progression from G1 to S phase is tightly controlled by the retinoblastoma protein (Rb).[6] In proliferating cells, Cyclin D complexes with CDK4/6, which then phosphorylates and inactivates Rb.[3][7] This releases the E2F transcription factor to activate the transcription of genes essential for DNA replication.[5][8] HAA-156 directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, maintaining Rb in its active, hypophosphorylated state and thereby blocking entry into S phase.[1][2]

G1_S_Transition_Pathway cluster_upstream Upstream Mitogenic Signals cluster_core G1 Phase Regulation cluster_downstream S Phase Entry GrowthFactors Growth Factors (e.g., EGF, FGF) CyclinD Cyclin D GrowthFactors->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb (Active) ActiveComplex->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Repressed) ActiveComplex->Rb_E2F Inactivates HAA156 HAA-156 HAA156->ActiveComplex Inhibits pRb p-Rb (Inactive) E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, TK, DHFR) E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Rb_E2F->E2F DNA_Replication DNA Replication (S-Phase Entry) S_Phase_Genes->DNA_Replication

Figure 1. HAA-156 mechanism of action in the Rb-E2F pathway.
General Experimental Workflow

The overall process for evaluating HAA-156 involves culturing cancer cells, treating them with the compound, and then harvesting them for downstream analysis. The two primary analytical methods are flow cytometry for cell cycle profiling and Western blotting for protein analysis.

Experimental_Workflow cluster_flow Cell Cycle Analysis cluster_wb Protein Analysis start Start culture 1. Cell Culture (MCF-7 cells in RPMI-1640) start->culture seed 2. Seed Cells (Plate at desired density) culture->seed treat 3. Treatment (Add HAA-156 or Vehicle) seed->treat incubate 4. Incubate (24 hours at 37°C, 5% CO2) treat->incubate harvest 5. Harvest Cells (Trypsinization) incubate->harvest fix 6a. Fixation (70% Ethanol) harvest->fix lyse 6b. Cell Lysis (RIPA Buffer) harvest->lyse stain 7a. Staining (Propidium Iodide + RNase) fix->stain flow 8a. Flow Cytometry (Acquire Data) stain->flow analyze_flow 9a. Data Analysis (Quantify Cell Cycle Phases) flow->analyze_flow end End analyze_flow->end quantify 7b. Protein Quantification (BCA Assay) lyse->quantify sds_page 8b. SDS-PAGE & Transfer quantify->sds_page blot 9b. Western Blot (Probe with Antibodies) sds_page->blot analyze_wb 10b. Densitometry (Quantify Protein Levels) blot->analyze_wb analyze_wb->end

Figure 2. Overall experimental workflow for assessing HAA-156 effects.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Drug Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma) cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

  • Plating: For experiments, cells were seeded in 6-well plates at a density of 3 x 10⁵ cells per well and allowed to attach overnight.

  • Treatment: A 10 mM stock solution of HAA-156 in DMSO was prepared. This was serially diluted in culture medium to achieve final concentrations of 10 nM, 100 nM, and 1 µM. The final DMSO concentration in all wells, including the vehicle control, was maintained at 0.1%.

  • Incubation: Cells were incubated with HAA-156 or vehicle control for 24 hours prior to harvesting.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[9][10]

  • Harvesting: Cells were washed once with ice-cold Phosphate-Buffered Saline (PBS) and harvested by trypsinization. The cell suspension was collected into 15 mL conical tubes.

  • Centrifugation: Cells were pelleted by centrifugation at 300 x g for 5 minutes at 4°C.[11]

  • Fixation: The supernatant was discarded, and the cell pellet was resuspended by gently vortexing. 5 mL of ice-cold 70% ethanol was added dropwise while vortexing to prevent clumping. Cells were fixed for at least 2 hours at -20°C.[11][12]

  • Washing: Fixed cells were centrifuged at 500 x g for 10 minutes, the ethanol was aspirated, and the pellet was washed twice with 5 mL of cold PBS.

  • Staining: The cell pellet was resuspended in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation: The cell suspension was incubated for 30 minutes at room temperature in the dark to ensure complete staining of DNA and degradation of RNA.[10][12]

  • Data Acquisition: Samples were analyzed on a flow cytometer using an excitation wavelength of 488 nm. At least 10,000 events were collected per sample.

  • Analysis: The resulting DNA content histograms were analyzed using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Western Blotting for Cell Cycle Proteins
  • Cell Lysis: After treatment, cells were washed twice with ice-cold PBS and lysed on ice for 30 minutes with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Lysates were mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Equal amounts of protein (20-30 µg per lane) were loaded and separated on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies targeting p-Rb (Ser780), Total Rb, Cyclin D1, p21, and β-Actin (as a loading control), diluted in the blocking buffer.

  • Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: Band intensities were quantified using image analysis software (e.g., ImageJ). Target protein levels were normalized to the β-Actin loading control.

References

Unlocking Cell Death: A Technical Guide to the Apoptosis Pathways Induced by Anticancer Agent AEG35156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pro-apoptotic activity of the investigational anticancer agent AEG35156. By specifically targeting the X-linked inhibitor of apoptosis protein (XIAP), AEG35156 represents a strategic approach to sensitize cancer cells to programmed cell death. This document details the signaling pathways affected by AEG35156, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for the evaluation of its apoptotic effects.

Core Mechanism of Action: Targeting the Master Apoptosis Regulator

AEG35156 is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of the X-linked inhibitor of apoptosis protein (XIAP).[1][2] XIAP is a critical endogenous suppressor of apoptosis, acting as a direct inhibitor of several key caspases, including caspase-3, -7, and -9.[3][4] By doing so, XIAP can effectively block both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[3]

Overexpression of XIAP is a common feature in various cancers and is associated with resistance to conventional therapies and poor patient prognosis.[2][3] AEG35156 functions by binding to the mRNA of XIAP, leading to its degradation and thereby preventing the translation of the XIAP protein. The subsequent reduction in cellular XIAP levels removes the brakes on the apoptotic machinery, leading to the activation of caspases and the induction of apoptosis. This can occur either directly or by sensitizing cancer cells to the effects of other cytotoxic agents.[5]

Signaling Pathways Modulated by AEG35156

The primary effect of AEG35156 is the potentiation of both the intrinsic and extrinsic apoptotic pathways through the downregulation of XIAP.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors such as cytochrome c. Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proceeds to cleave and activate effector caspases like caspase-3 and -7. XIAP normally inhibits both caspase-9 and the effector caspases. By reducing XIAP levels, AEG35156 allows for the unimpeded activation of this cascade, leading to apoptosis.

G AEG35156 and the Intrinsic Apoptosis Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion AEG35156 AEG35156 XIAP_mRNA XIAP mRNA AEG35156->XIAP_mRNA Binds and degrades XIAP XIAP Protein XIAP_mRNA->XIAP Translation Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Apoptosome Apoptosome (Cytochrome c + Apaf-1) Apoptosome->Caspase9 Activates MOMP MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Releases Cytochrome_c->Apoptosome

AEG35156 enhances intrinsic apoptosis by inhibiting XIAP.
Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC) and the activation of the initiator caspase-8. Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway. XIAP can also inhibit the downstream effector caspases in this pathway. AEG35156, by depleting XIAP, ensures that the signal initiated by death receptors is efficiently transduced to the executioner caspases.

G AEG35156 and the Extrinsic Apoptosis Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Death_Ligand Death Ligand (e.g., TRAIL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Death_Receptor->DISC AEG35156 AEG35156 XIAP_mRNA XIAP mRNA AEG35156->XIAP_mRNA Binds and degrades XIAP XIAP Protein XIAP_mRNA->XIAP Translation Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase8 Caspase-8 Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis DISC->Caspase8 Activates

AEG35156 promotes extrinsic apoptosis via XIAP downregulation.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of AEG35156 from various studies.

Cell Line/Model Treatment Effect on XIAP Apoptotic Effect Reference
Human non-small cell lung cancer (H460)G4 AS ODN (similar to AEG35156)55% mRNA knockdown; up to 60% protein knockdown60% cell death[6]
H460 xenograft model15 mg/kg G4 AS ODN85% protein downregulation in tumorsSignificant inhibition of tumor establishment[6]
Pediatric tumor cell lines (osteosarcoma, rhabdomyosarcoma, Ewing's sarcoma)AEG35156XIAP downregulationIncreased cleaved caspase-3 and cleaved PARP[5]
791T osteosarcoma cellsAEG35156 + doxorubicin, etoposide, or vincristineXIAP downregulationSensitized cells to cytotoxic agents in clonogenic assays[5]
Relapsed/refractory AML patientsAEG35156 + chemotherapyMedian XIAP mRNA knockdown of 90% at the highest doseCorrelation between target knockdown and dose[7]
Advanced refractory cancer patientsAEG35156Mean XIAP mRNA suppression of 21%Unconfirmed partial responses in some patients[8]
Experimental autoimmune encephalomyelitis model10 mg/kg/day ASO-XIAPAbolished disease-associated XIAP mRNA and protein expressionIncreased Annexin V-positive CD4+ T cells[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptotic effects of AEG35156 are provided below.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle : Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]

    • Treat the cells with varying concentrations of AEG35156 and/or other chemotherapeutic agents for the desired duration (e.g., 48-72 hours).[12]

    • Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 1-4 hours at 37°C.[10][13]

    • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][14]

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.[12][14]

G Workflow for Cell Viability Assay A Seed cells in 96-well plate B Treat with AEG35156 A->B C Incubate for 48-72 hours B->C D Add MTT/MTS reagent C->D E Incubate for 1-4 hours D->E F Add solubilizer (for MTT) E->F if needed G Read absorbance E->G if MTS F->G

A generalized workflow for assessing cell viability.
Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method is used to detect early and late-stage apoptosis.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.[1]

  • Procedure :

    • Induce apoptosis in cells by treating with AEG35156 for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.[1]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[15]

    • (Optional) Add a DNA stain such as propidium iodide (PI) to distinguish between apoptotic and necrotic cells.[16]

    • Incubate for 10-15 minutes at room temperature in the dark.[15][16]

    • Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[1]

G Workflow for Annexin V Apoptosis Assay A Induce apoptosis with AEG35156 B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F

A typical workflow for the detection of apoptosis.
Western Blot Analysis for XIAP, Caspase-3, and Cleaved PARP

This technique is used to quantify the levels of specific proteins involved in the apoptotic pathway.

  • Principle : Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the proteins of interest (e.g., XIAP, pro-caspase-3, cleaved caspase-3, and cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[17]

  • Procedure :

    • Prepare cell lysates from control and AEG35156-treated cells.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for XIAP, caspase-3, cleaved caspase-3, and cleaved PARP. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein levels. A decrease in XIAP and pro-caspase-3, and an increase in cleaved caspase-3 and cleaved PARP, are indicative of apoptosis induction.[5][17]

G Workflow for Western Blot Analysis A Prepare cell lysates B Quantify protein A->B C SDS-PAGE B->C D Transfer to membrane C->D E Block membrane D->E F Incubate with primary antibodies E->F G Incubate with secondary antibody F->G H Detect and quantify G->H

A standard workflow for protein analysis via Western Blot.

Conclusion

AEG35156 represents a targeted therapeutic strategy that leverages a deep understanding of the molecular pathways governing apoptosis. By specifically downregulating the key apoptosis inhibitor XIAP, AEG35156 effectively sensitizes cancer cells to programmed cell death. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and similar agents that target the core apoptotic machinery.

References

Methodological & Application

Application Note: In Vivo Experimental Protocol for Anticancer Agent 156

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the in vivo evaluation of "Anticancer agent 156," a novel therapeutic candidate. The described methodologies cover the essential preclinical assessments, including the determination of the maximum tolerated dose (MTD), evaluation of antitumor efficacy in a xenograft model, pharmacokinetic profiling, and analysis of the agent's mechanism of action.[1][2][3] These protocols are designed to furnish a robust data package to support the continued development of this compound.

Key Experimental Protocols

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity or side effects.[4][5] This study is critical for defining the safe dose range for subsequent efficacy studies.[4][6]

Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Acclimatization: Allow animals to acclimate for a minimum of 7 days before the experiment begins.

  • Group Allocation: Randomly assign mice into groups of 3-5. Include a vehicle control group and at least four dose-escalation groups (e.g., 10, 20, 40, 80 mg/kg).

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection) daily for 10-14 days.[7]

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, or breathing).

  • Endpoint: The MTD is defined as the highest dose that results in no more than 10-15% mean body weight loss and no mortality or severe morbidity.[7]

Tumor Xenograft Efficacy Study

This study evaluates the ability of this compound to inhibit tumor growth in vivo.[8]

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject approximately 1.5 x 10⁷ viable cancer cells mixed with Matrigel into the flank of each mouse.[7]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=6-10 per group), including a vehicle control and one or more doses of this compound (at or below the MTD).

  • Treatment: Administer the agent and vehicle according to a predetermined schedule (e.g., daily i.p. injections for 21 days).[9]

  • Measurements:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record animal body weight at the same frequency to monitor toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).[9]

Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug, which is crucial for optimizing dosing schedules.[10]

Protocol:

  • Animal Model: Use healthy 6-8 week old female athymic nude mice.

  • Administration: Administer a single dose of this compound via the intended route (e.g., i.v. or i.p.) at a dose level determined from the MTD study.[10]

  • Sample Collection: Collect blood samples (e.g., 20-25 µL) from the tail vein at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[7]

  • Sample Processing: Process blood to separate plasma and store at -80°C until analysis.[11]

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[12]

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), half-life (t1/2), and AUC (area under the curve).

Western Blot Analysis of Tumor Lysates

This protocol is used to investigate the mechanism of action by measuring the levels of specific proteins in the target signaling pathway.[13][14]

Protocol:

  • Protein Extraction: Lyse the tumor tissue in a buffer containing detergents and protease inhibitors to extract total protein.[13]

  • Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate 30-50 µg of protein from each sample by size using SDS-PAGE.[14][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK) overnight at 4°C with gentle shaking.[16]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

Data Presentation

Table 1: Summary of Maximum Tolerated Dose (MTD) Study

Group Dose (mg/kg) Administration Route Mean Body Weight Change (%) Observations / Toxicity Signs MTD Determination
1 Vehicle i.p. +2.5% None -
2 25 i.p. -1.8% None Tolerated
3 50 i.p. -6.5% Mild lethargy Tolerated (MTD)

| 4 | 100 | i.p. | -18.2% | Significant lethargy, ruffled fur | Not Tolerated |

Table 2: Xenograft Efficacy Study Results (Day 21)

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control - 1850 ± 210 0% +1.5%
Agent 156 25 980 ± 155 47% -2.1%

| Agent 156 | 50 | 455 ± 98 | 75% | -5.8% |

Table 3: Key Pharmacokinetic Parameters of Agent 156 (50 mg/kg, i.p.)

Parameter Value Unit
Cmax 15.2 µg/mL
Tmax 0.5 hours
AUC (0-inf) 45.8 µg*h/mL

| t1/2 (half-life) | 3.8 | hours |

Visualizations

G MTD_Study Maximum Tolerated Dose (MTD) Study PK_Study Single Dose Pharmacokinetics (PK) MTD_Study->PK_Study Defines Dose Efficacy_Study Tumor Xenograft Efficacy Study MTD_Study->Efficacy_Study MoA_Study Mechanism of Action (MoA) Study Efficacy_Study->MoA_Study Provides Samples

Caption: Workflow for the in vivo evaluation of this compound.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Agent156 This compound Agent156->MEK

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Administration of Anticancer Agent IM156 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IM156 (also known as Lixumistat) is a novel, orally administered biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) disrupts cellular energy supply and anabolic precursors required for tumor growth.[1] Preclinical studies have demonstrated the in vivo efficacy of IM156 in various murine cancer models, including glioblastoma, gastric cancer, and lung cancer.[2][4] These notes provide detailed protocols for the oral administration of IM156 to mice, summarize key quantitative data from preclinical studies, and illustrate its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize key data from preclinical studies of IM156 in mice.

Table 1: IM156 Dosage and Administration in Mice

ParameterDetailsReference
Administration Route Oral (p.o.), via oral gavage[5]
Vehicle Water or 0.5% methylcellulose[5]
Dosage Range 10 - 60 mg/kg[5]
Dosing Frequency Daily (QD) or Every Other Day (QOD)[5]

Table 2: Pharmacokinetic Parameters of IM156 in BALB/c Mice (Single Oral Dose)

DosageAUC0-24 (h*ng/mL)Key ObservationReference
30 mg/kg~3,000 - 3,500Tissue concentrations are significantly higher (30-80 fold) than plasma concentrations.[4]

Table 3: Tissue Distribution of IM156 in BALB/c Mice (Repeat Oral Doses)

Dosage (QOD)TissueTissue-to-Plasma Concentration Ratio (4h post-dose)Reference
15 mg/kgLung~80[5]
Liver~30[5]
Kidney~40[5]
60 mg/kgLung~70[5]
Liver~20[5]
Kidney~30[5]

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action of IM156

IM156_Mechanism_of_Action Mechanism of Action of IM156 cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol IM156 IM156 PC1 Protein Complex I (PC1) IM156->PC1 Inhibition OXPHOS OXPHOS PC1->OXPHOS ATP ATP Production OXPHOS->ATP AMPK AMPK ATP->AMPK Decrease in ATP/AMP ratio activates mTOR mTOR Pathway AMPK->mTOR Inhibition CellGrowth Tumor Cell Growth & Proliferation mTOR->CellGrowth

Caption: IM156 inhibits PC1 in mitochondria, blocking OXPHOS and ATP production, which in turn activates AMPK and inhibits the mTOR pathway, ultimately suppressing tumor cell growth.

Experimental Workflow for In Vivo Efficacy Study

IM156_In_Vivo_Workflow Experimental Workflow for IM156 Administration in Mice cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis A1 Tumor Cell Implantation (e.g., subcutaneous, orthotopic) A2 Tumor Growth Monitoring A1->A2 A3 Randomization into Groups (Vehicle vs. IM156) A2->A3 B1 IM156 Formulation (in Water or 0.5% Methylcellulose) A3->B1 Initiate Dosing B2 Daily/QOD Administration (Oral Gavage) B1->B2 B3 Concurrent Monitoring: - Tumor Volume - Body Weight - Clinical Signs B2->B3 C1 Euthanasia at Endpoint B3->C1 Study Conclusion C2 Tissue Collection (Tumor, Plasma, Organs) C1->C2 C3 Data Analysis: - Efficacy (TGI) - Pharmacokinetics - Biomarkers C2->C3

Caption: Workflow for evaluating IM156 efficacy in tumor-bearing mice, from model setup and treatment administration to endpoint analysis.

Experimental Protocols

Protocol 1: Formulation of IM156 for Oral Administration

Objective: To prepare a homogenous solution or suspension of IM156 for oral gavage in mice.

Materials:

  • IM156 powder

  • Vehicle: Sterile water or 0.5% (w/v) methylcellulose in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated balance

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Calculate the total amount of IM156 required based on the dose (e.g., 30 mg/kg), the number of mice, their average weight, and the dosing volume.

  • Weigh the calculated amount of IM156 powder accurately.

  • Measure the required volume of the selected vehicle (sterile water or 0.5% methylcellulose).

  • If using 0.5% methylcellulose, prepare it in advance by slowly adding methylcellulose powder to stirring sterile water (can be heated to aid dissolution, then cooled to room temperature).

  • Gradually add the IM156 powder to the vehicle in a sterile conical tube while vortexing or stirring to ensure a uniform suspension/solution.

  • Continue mixing until no clumps are visible.

  • Formulate fresh weekly and store at 4°C, protected from light.[5] Before each use, vortex the solution to ensure homogeneity.

Protocol 2: Administration of IM156 by Oral Gavage in Mice

Objective: To accurately deliver a defined volume of IM156 formulation directly into the stomach of a mouse.

Materials:

  • Prepared IM156 formulation

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-inch, with a rounded ball-tip for adult mice).[6]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume is 10 mL/kg.[6]

    • For a 25g mouse receiving a 10 mg/kg dose from a 1 mg/mL solution, the volume is 0.25 mL.

  • Syringe Preparation:

    • Vortex the IM156 formulation to ensure it is well-suspended.

    • Draw the calculated volume into the 1 mL syringe. Ensure there are no air bubbles.

    • Securely attach the gavage needle to the syringe.

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the loose skin over the neck and back. The restraint should be firm enough to immobilize the head but not impede breathing.

    • Position the mouse vertically, allowing the head and neck to be slightly extended to create a straight line to the esophagus.[7]

  • Gavage Administration:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouse's mouth.[8]

    • The needle should slide easily down the esophagus. The mouse may exhibit a swallowing reflex.[7]

    • CRITICAL: If any resistance is met, do NOT force the needle. This may indicate entry into the trachea. Retract the needle immediately and attempt re-insertion.[7]

    • Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).

    • Depress the syringe plunger slowly and steadily to deliver the formulation.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of immediate distress, such as labored breathing or fluid emerging from the nose, which could indicate aspiration.[6]

    • Continue to monitor the animals daily as per the experimental plan for changes in body weight, clinical signs of toxicity, and tumor growth.

References

Application Notes and Protocols for Anticancer Agent 156: In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Anticancer Agent 156 is a novel synthetic compound demonstrating potent cytotoxic and apoptosis-inducing activities in a range of cancer cell lines. Preclinical studies suggest that its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, leading to decreased cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for the in vitro evaluation of this compound, including assessment of its cytotoxic effects, induction of apoptosis, and its impact on the target signaling pathway.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2 ± 0.4
A549Lung Cancer8.9 ± 0.7
HeLaCervical Cancer6.5 ± 0.5
HT-29Colon Cancer12.1 ± 1.1

Note: Data are representative and may vary based on experimental conditions.

Table 2: Apoptosis Induction by this compound

This table quantifies the percentage of apoptotic cells in the MCF-7 cell line following a 24-hour treatment with this compound, as measured by Annexin V/Propidium Iodide staining and flow cytometry.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound515.8 ± 1.28.2 ± 0.924.0 ± 2.1
This compound1028.4 ± 2.515.7 ± 1.844.1 ± 4.3

Note: Data are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Figure 1: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and collect both the attached and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[1][7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][7]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol details the procedure for analyzing the protein expression levels of key components of the PI3K/Akt/mTOR signaling pathway following treatment with this compound.[8][9][10][11][12]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the specified duration. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with other antibodies (e.g., total Akt, GAPDH for loading control).

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent156 This compound Agent156->PI3K Agent156->Akt

Figure 3: Proposed mechanism of action of this compound.

References

Application Notes & Protocols for the Quantification of Anticancer Agent 156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 156 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.[2][3] Accurate quantification of this compound in both bulk drug substance and biological matrices is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring, and quality control throughout the drug development process.[4][5]

These application notes provide detailed protocols for three distinct, validated analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for routine quality control of drug substance and formulated products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of the drug in complex biological matrices like plasma.[6][7]

  • UV-Visible Spectrophotometry: A simple, rapid method for estimating the concentration in pure solutions.[8][9]

Signaling Pathway Context: EGFR Inhibition

This compound exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, triggering downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][10] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this phosphorylation and blocking downstream signaling.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Agent156 This compound Agent156->EGFR Inhibits ATP Binding

Figure 1. EGFR Signaling Pathway Inhibition.

Analytical Methods and Protocols

Method 1: Quantification by HPLC-UV

This method is suitable for the determination of this compound in pharmaceutical dosage forms. It offers a balance of speed, precision, and robustness for quality control applications.[11]

HPLC_Workflow A 1. Prepare Standard & Sample Solutions B 2. Set Up HPLC System (Column, Mobile Phase, Detector) A->B C 3. Inject Standard Solutions (Generate Calibration Curve) B->C D 4. Inject Sample Solutions C->D E 5. Integrate Peak Area D->E F 6. Quantify Concentration (Using Calibration Curve) E->F

Figure 2. HPLC-UV Experimental Workflow.

  • Equipment and Materials:

    • HPLC system with UV detector (e.g., Agilent 1260 Infinity II)

    • C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm)[12]

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Ortho-phosphoric acid

    • Methanol (HPLC grade)

    • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer, adjust pH to 4.2 with ortho-phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (35:65 v/v).[12] Filter and degas before use.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

    • Calibration Standards (1-50 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

    • Sample Preparation: Crush tablets containing this compound. Weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API), transfer to a 100 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)[12]

    • Flow Rate: 1.2 mL/min[12]

    • Injection Volume: 20 µL[11]

    • Detection Wavelength: 265 nm[12]

    • Column Temperature: Ambient

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999[12]
Limit of Detection (LOD) 0.07 µg/mL
Limit of Quantification (LOQ) 0.21 µg/mL
Precision (%RSD) < 2.0%[13]
Accuracy (Recovery) 98.5% - 101.2%[13]
Method 2: Quantification by LC-MS/MS

This highly sensitive and specific method is essential for determining the concentration of this compound in biological fluids such as human plasma, which is crucial for pharmacokinetic and bioequivalence studies.[14]

  • Equipment and Materials:

    • LC-MS/MS system (e.g., SCIEX 4000 QTRAP)[6]

    • C18 reverse-phase column (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm)[6]

    • This compound reference standard

    • Internal Standard (IS) (e.g., an isotopically labeled version of Agent 156 or a structurally similar compound)

    • Acetonitrile (LC-MS grade) with 0.1% formic acid

    • Water (LC-MS grade) with 0.1% formic acid

    • Human plasma (blank)

  • Preparation of Solutions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

    • Calibration Standards (1-1000 ng/mL): Spike blank human plasma with appropriate volumes of the standard stock solution to create calibration standards.[6]

    • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample (or standard), add 150 µL of acetonitrile containing the IS. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.[6][15]

  • LC-MS/MS Conditions:

    • LC Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for both this compound and the IS.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the IS.

    • Construct a calibration curve by plotting this ratio against the nominal concentration of the calibration standards.

    • Determine the concentration in unknown samples from this curve.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]
Precision (%RSD) < 15%[6]
Accuracy (Bias) Within ±15%[6]
Matrix Effect Minimal, compensated by IS
Method 3: Quantification by UV-Visible Spectrophotometry

This is a straightforward and cost-effective method for the quantification of this compound in bulk or simple solutions, relying on the principle of Beer-Lambert law.[8][16]

  • Equipment and Materials:

    • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[9]

    • Matched quartz cuvettes (1 cm path length)

    • This compound reference standard

    • Methanol (spectroscopic grade)

    • Volumetric flasks and pipettes

  • Methodology:

    • Determination of λmax: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in methanol. Scan the solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).[9]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.[9]

    • Calibration Standards (2-20 µg/mL): Prepare a series of dilutions from the stock solution using methanol.

    • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus concentration.

    • Calculate the concentration of the sample using the equation from the linear regression of the calibration curve.

ParameterResult
λmax 283 nm (Hypothetical)[13]
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999[13]
Precision (%RSD) < 1.5%[13]
Accuracy (Recovery) 99.0% - 101.5%[13]

Summary and Comparison of Methods

The choice of analytical method depends on the specific application, required sensitivity, and the nature of the sample matrix.

MethodPrimary ApplicationSensitivityThroughputCost
HPLC-UV QC of Drug ProductModerateHighMedium
LC-MS/MS Bioanalysis (PK studies)Very HighMediumHigh
UV-Vis Bulk Drug AssayLowVery HighLow

This document provides a comprehensive guide for the quantitative analysis of this compound. For all methods, proper validation according to ICH guidelines is essential to ensure reliable and accurate results.[11][13]

References

Application Notes and Protocols for Anticancer Agent 156 in 3D Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models exhibit gradients of nutrients, oxygen, and proliferative states, as well as cell-cell and cell-extracellular matrix interactions that are crucial for tumor progression and drug response[1][2][3]. This document provides detailed application notes and protocols for evaluating the efficacy of "Anticancer Agent 156" using 3D spheroid models. Due to the ambiguity of "this compound," which could refer to distinct compounds such as the oxidative phosphorylation (OXPHOS) inhibitor IM156 or the XIAP antisense oligonucleotide AEG35156, this guide will address methodologies applicable to both mechanisms of action.

This compound: Potential Mechanisms of Action

  • IM156 (Oxidative Phosphorylation Inhibitor): IM156 is a novel biguanide that acts as a potent inhibitor of mitochondrial protein complex 1 (PC1), a critical component of the electron transport chain[4][5]. By inhibiting OXPHOS, IM156 disrupts cellular energy production (ATP synthesis) and the supply of metabolic precursors necessary for tumor growth[5][6]. Preclinical studies have indicated its anticancer activity in various cancer models, including glioblastoma and gastric cancer[4][5]. IM156 is more hydrophobic than metformin, potentially leading to better bioavailability in cancer cells[5].

  • AEG35156 (XIAP Antisense Oligonucleotide): AEG35156 is a second-generation antisense oligonucleotide designed to specifically block the expression of the X-linked inhibitor of apoptosis protein (XIAP)[7][8]. XIAP is a key regulator of apoptosis that is often overexpressed in cancer cells, contributing to therapeutic resistance[7][8]. By reducing XIAP levels, AEG35156 can lower the apoptotic threshold, inducing cell death and enhancing the efficacy of conventional chemotherapeutic agents[8].

Data Presentation: Efficacy of this compound in 3D Spheroid Models

The following tables present hypothetical, yet representative, quantitative data for the assessment of this compound in 3D spheroid models. These tables are structured for clear comparison of dose-dependent effects on key spheroid parameters.

Table 1: Effect of this compound on Spheroid Viability (IC50 Values)

Cell LineThis compound (Mechanism)2D IC50 (µM)3D Spheroid IC50 (µM)
HCT116 (Colon)OXPHOS Inhibition (IM156)1545
MCF-7 (Breast)OXPHOS Inhibition (IM156)2570
U87-MG (Glioblastoma)OXPHOS Inhibition (IM156)1035
HCT116 (Colon)XIAP Inhibition (AEG35156)0.52.5
MCF-7 (Breast)XIAP Inhibition (AEG35156)1.05.0
U87-MG (Glioblastoma)XIAP Inhibition (AEG35156)0.84.0

Table 2: Dose-Dependent Effect of this compound on Spheroid Growth and Apoptosis

Cell LineTreatment (72h)Spheroid Diameter (µm, % of Control)Caspase-3/7 Activity (Fold Change vs. Control)
HCT116Control100%1.0
HCT116Agent 156 (OXPHOS) - 20 µM85%1.8
HCT116Agent 156 (OXPHOS) - 50 µM60%3.5
HCT116Agent 156 (XIAP) - 1 µM90%2.5
HCT116Agent 156 (XIAP) - 5 µM70%5.2
MCF-7Control100%1.0
MCF-7Agent 156 (OXPHOS) - 30 µM88%1.5
MCF-7Agent 156 (OXPHOS) - 75 µM65%3.0
MCF-7Agent 156 (XIAP) - 2 µM92%2.0
MCF-7Agent 156 (XIAP) - 6 µM75%4.8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, U87-MG)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D tissue culture flasks to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).

  • Seed the cells into a 96-well ULA plate.

  • Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 2-4 days.

  • Monitor spheroid formation and morphology daily using an inverted microscope.

Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay quantifies the amount of ATP, an indicator of metabolically active cells.

Materials:

  • 3D spheroids in a 96-well ULA plate

  • This compound stock solution

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer-compatible 96-well white-walled plates

Procedure:

  • Prepare serial dilutions of this compound in complete medium.

  • Carefully remove a portion of the medium from each well containing a spheroid and add the medium with the desired concentration of the agent. Include untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® 3D reagent to each well, equal to the volume of the medium in the well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer the lysate to a white-walled 96-well plate.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using appropriate software.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.

Materials:

  • 3D spheroids in a 96-well ULA plate

  • This compound

  • Caspase-Glo® 3/7 Assay reagent

  • Luminometer

Procedure:

  • Treat the spheroids with various concentrations of this compound as described in Protocol 2.

  • At the end of the treatment period, allow the plate to equilibrate to room temperature.

  • Add Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescent signal, which is proportional to the amount of caspase activity.

Protocol 4: High-Content Imaging and Analysis of Spheroids

This protocol allows for the multiparametric characterization of spheroid morphology and cell health.

Materials:

  • 3D spheroids treated with this compound

  • Fluorescent dyes (e.g., Hoechst 33342 for nuclei, Propidium Iodide for dead cells)

  • High-content imaging system

Procedure:

  • After treatment, add the fluorescent dyes directly to the wells containing the spheroids.

  • Incubate according to the dye manufacturer's instructions.

  • Acquire images using a high-content imaging system. Capture images from multiple z-planes to analyze the 3D structure.

  • Use image analysis software to quantify parameters such as spheroid diameter, volume, circularity, and the number of live and dead cells.

Visualizations

Signaling Pathway Diagrams

IM156_Mechanism cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase PC1 Protein Complex I PC1->ETC ATP ATP ATP_Synthase->ATP Energy_Depletion Energy Depletion (Reduced ATP) IM156 This compound (IM156) IM156->PC1 Inhibition Growth_Inhibition Tumor Growth Inhibition Energy_Depletion->Growth_Inhibition Apoptosis Apoptosis Energy_Depletion->Apoptosis

Caption: Mechanism of action for this compound as an OXPHOS inhibitor (IM156).

AEG35156_Mechanism cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm XIAP_mRNA XIAP mRNA XIAP_Protein XIAP Protein XIAP_mRNA->XIAP_Protein Translation (Inhibited) AEG35156 This compound (AEG35156) AEG35156->XIAP_mRNA Binds & Degrades Caspase9 Caspase-9 XIAP_Protein->Caspase9 Inhibition Caspase37 Caspase-3/7 XIAP_Protein->Caspase37 Inhibition Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Mechanism of action for this compound as a XIAP inhibitor (AEG35156).

Experimental Workflow Diagram

Spheroid_Assay_Workflow cluster_SpheroidFormation Spheroid Formation (2-4 Days) cluster_Treatment Treatment cluster_Assays Assays (48-96h Post-Treatment) cluster_Analysis Data Analysis Cell_Culture 1. 2D Cell Culture Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Seeding 3. Seeding in ULA Plates Harvesting->Seeding Formation 4. Spheroid Formation Seeding->Formation Treatment_Setup 5. Addition of This compound Formation->Treatment_Setup Viability 6a. Viability Assay (e.g., CellTiter-Glo 3D) Treatment_Setup->Viability Apoptosis 6b. Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment_Setup->Apoptosis Imaging 6c. High-Content Imaging Treatment_Setup->Imaging Data_Quantification 7. Data Quantification (IC50, Fold Change, Size) Viability->Data_Quantification Apoptosis->Data_Quantification Imaging->Data_Quantification

Caption: Experimental workflow for evaluating this compound in 3D spheroids.

References

High-Throughput Screening Assays for Anticancer Agent 156

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction:

The designation "Anticancer agent 156" has been associated with two distinct investigational drugs: IM156 (Lixumistat) , a novel biguanide that inhibits oxidative phosphorylation, and AEG35156 , an antisense oligonucleotide targeting the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3][4] Both agents have shown potential in cancer therapy through different mechanisms of action. This document provides detailed application notes and high-throughput screening (HTS) protocols for researchers, scientists, and drug development professionals involved in the evaluation of these or similar compounds.

Part 1: IM156 (Lixumistat) - A Mitochondrial Complex I Inhibitor

Application Note:

IM156 is a potent inhibitor of mitochondrial protein complex I (PC1), the first and largest enzyme in the electron transport chain.[5][6] By blocking oxidative phosphorylation (OXPHOS), IM156 disrupts the primary energy production pathway in highly metabolic cancer cells, leading to decreased ATP synthesis and an increase in AMP levels.[7][8] This energy stress activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7] IM156 has demonstrated efficacy in preclinical models of various cancers, including those resistant to conventional therapies, by targeting their metabolic vulnerability.[3][9]

High-throughput screening for IM156 and similar compounds focuses on assessing their impact on mitochondrial function and overall cell viability. Key assays measure parameters such as oxygen consumption rate (OCR), cellular ATP levels, and differential cytotoxicity in cancer versus normal cells.

Data Presentation: IM156 Efficacy

The following table summarizes representative quantitative data for a mitochondrial complex I inhibitor like IM156.

ParameterAssay TypeCell LineValueReference
IC50 Cell Viability (72h)Glioblastoma (U-87 MG)50-100 nM[6]
IC50 Cell Viability (72h)Gastric Cancer (SNU-638)75-150 nM[6]
OCR Inhibition Seahorse XF AssayOvarian Cancer (OVCAR-3)~60% decrease at 100 nM[6]
ATP Reduction Luminescence AssayPancreatic Cancer (PANC-1)~50% reduction at 100 nM[8]

Signaling Pathway of IM156

IM156_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PC1 Protein Complex I ETC Electron Transport Chain PC1->ETC e- ATP ATP PC1->ATP ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient ATP_Synthase->ATP AMP AMP ATP->AMP Energy Consumption ADP ADP ADP->ATP_Synthase IM156 IM156 IM156->PC1 Inhibits AMPK AMPK mTOR mTOR AMPK->mTOR Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation AMP->AMPK Activates

Caption: IM156 inhibits mitochondrial complex I, leading to AMPK activation and mTOR inhibition.

Experimental Protocol: High-Throughput Cell Viability Assay

This protocol describes a high-throughput colorimetric assay (e.g., MTS or MTT) to assess the cytotoxic effect of mitochondrial complex I inhibitors on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U-87 MG, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • IM156 or test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well or 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Using a liquid handler, seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate plates for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of IM156 (e.g., from 1 nM to 10 µM) in culture medium.

    • Remove 50 µL of medium from each well and add 50 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and no-cell control wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the dose-response curve and calculate the IC50 value for each cell line.

Experimental Workflow: HTS for Mitochondrial Inhibitors

HTS_Workflow_IM156 cluster_workflow High-Throughput Screening Workflow start Start: Prepare Compound Library seed_cells Seed Cancer Cells (384-well plates) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Compounds (Dose Response) incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_reagent Add Viability Reagent (e.g., MTS/ATP-lite) incubate2->add_reagent read_plate Read Plate (Absorbance/Luminescence) add_reagent->read_plate analyze_data Data Analysis: - Normalize to Controls - Calculate IC50 read_plate->analyze_data end End: Identify Hits analyze_data->end AEG35156_Pathway cluster_Nucleus Nucleus cluster_Cytosol Cytosol XIAP_Gene XIAP Gene XIAP_mRNA XIAP mRNA XIAP_Gene->XIAP_mRNA Transcription Ribosome Ribosome XIAP_mRNA->Ribosome Translation AEG35156 AEG35156 AEG35156->XIAP_mRNA Binds RNase_H RNase H RNase_H->XIAP_mRNA Degrades XIAP_Protein XIAP Protein Ribosome->XIAP_Protein Caspase9 Caspase-9 XIAP_Protein->Caspase9 Inhibits Caspase37 Caspase-3/7 XIAP_Protein->Caspase37 Inhibits Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis HTS_Workflow_AEG35156 cluster_workflow High-Content Screening Workflow start Start: Synthesize ASO Library seed_cells Seed Cancer Cells (384-well imaging plates) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_aso Add ASOs +/- Chemo Agent incubate1->add_aso incubate2 Incubate 48h add_aso->incubate2 stain_cells Stain for Nuclei & Apoptosis Markers incubate2->stain_cells image_plate High-Content Imaging stain_cells->image_plate analyze_images Image Analysis: - Count Total Cells - Count Apoptotic Cells image_plate->analyze_images end End: Identify Potent ASOs analyze_images->end

References

Troubleshooting & Optimization

Technical Support Center: Anticancer Agent 156

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Poor Solubility Issues for Anticancer Agent 156

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound, a promising but poorly water-soluble kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound is a highly lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1] This means it possesses high membrane permeability but suffers from very low aqueous solubility. Its poor solubility is the primary rate-limiting step for absorption and achieving therapeutic concentrations.[2][3] The aqueous solubility is typically in the low microgram per milliliter range, posing a significant hurdle for both in vitro and in vivo studies.[1]

Q2: My 10 mM stock solution of Agent 156 in DMSO is precipitating when diluted into aqueous cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue known as solvent-shifting precipitation. Agent 156 is soluble in 100% DMSO, but when this stock is introduced into an aqueous environment like cell culture media, the DMSO concentration plummets, and the media can no longer maintain the drug in solution.[4] The compound "crashes out" because its aqueous solubility limit has been exceeded.[5]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically well below 0.5%, to avoid solvent toxicity.[6]

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try pre-mixing the stock with a small volume of media first, then adding this mixture to the rest of the culture.[7] Vortexing or brief sonication immediately after dilution can help break up microscopic precipitates.[8]

  • Lower Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 1 mM). This requires adding a larger volume to your media, but the more gradual change in solvent composition can sometimes prevent immediate precipitation.[4]

Q3: How can I reliably increase the solubility of Agent 156 for in vitro cell-based assays?

A3: For in vitro experiments, several methods can be employed to increase the apparent solubility of Agent 156. The choice depends on the specific requirements and sensitivities of your assay.

G

Q4: What formulation strategies are recommended for improving the bioavailability of Agent 156 in in vivo animal studies?

A4: For in vivo administration, especially oral dosing, enhancing solubility and dissolution is critical for achieving adequate bioavailability.[9] Several advanced formulation strategies can be considered. The selection of a method often depends on the required dose and the specific animal model.[10][11]

Formulation StrategyMechanism of ActionKey AdvantagesConsiderations
Co-solvents [12]Increases solubility by reducing the polarity of the aqueous vehicle.Simple to prepare; suitable for early-stage studies.Potential for precipitation upon dilution in GI fluids; toxicity of some solvents.
pH Modification [10]For ionizable drugs, adjusting pH can create a more soluble salt form.Can dramatically increase solubility if the pKa is in a suitable range.Agent 156 is weakly basic; requires buffering agents.
Surfactant Micelles [10]Surfactants form micelles that encapsulate the hydrophobic drug.[13]Increases apparent solubility and can improve stability.Potential for GI irritation; surfactant choice is critical.
Lipid-Based Formulations (e.g., SEDDS) [10][11]Drug is dissolved in a mix of oils, surfactants, and co-solvents. Forms a fine emulsion in the gut.Enhances solubility and absorption via lymphatic pathways.[10]Complex formulation development; physical stability can be a challenge.
Nanosuspensions [2][12]Reduces particle size to the nanometer range, increasing surface area and dissolution rate.[14]Increases dissolution velocity; suitable for oral and parenteral routes.Requires specialized equipment (e.g., high-pressure homogenizers).
Amorphous Solid Dispersions [15]The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.The high-energy amorphous form has greater solubility than the stable crystalline form.Potential for recrystallization over time, affecting stability.

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a method to quickly determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution, a common surrogate for physiological fluids.[16][17]

1. Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well polypropylene plates (for serial dilutions)

  • 96-well UV-transparent microplates

  • Plate shaker

  • Microplate spectrophotometer (UV-Vis reader)

  • Nephelometer (optional, for turbidity measurement)[16][17]

2. Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of Agent 156 in 100% DMSO.[16]

  • Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Add 2 µL from each DMSO dilution well into a corresponding well of a UV-transparent plate pre-filled with 198 µL of PBS (pH 7.4). This results in a final DMSO concentration of 1%.[5]

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for equilibration and potential precipitation.[16][18]

  • Measurement (Direct UV Method): After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV plate. Measure the absorbance at the λmax of Agent 156.[16]

  • Data Analysis: Create a calibration curve using standards of Agent 156 prepared in a 1% DMSO/PBS solution. Use the curve to calculate the concentration of the dissolved compound in each well. The highest concentration that remains in solution is determined to be the kinetic solubility.

G

References

"Anticancer agent 156" optimizing dosage for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 156

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, with primary activity against the p110α isoform. By blocking the catalytic activity of PI3K, it prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of AKT and mTOR signaling. This cascade ultimately results in the induction of apoptosis and a halt in cell proliferation in cancer cells with a constitutively active PI3K pathway.

Q2: Which cancer cell lines are most sensitive to this compound?

Sensitivity to this compound is strongly correlated with the genetic status of the PI3K pathway. Cell lines harboring activating mutations in the PIK3CA gene (e.g., MCF-7, T-47D, HCT116) generally exhibit the highest sensitivity. Conversely, cell lines with wild-type PIK3CA or mutations in downstream components like PTEN loss or KRAS activation may show reduced sensitivity or resistance.

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro use, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, a formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is recommended.

Q4: How can I confirm the inhibitory effect of this compound on the PI3K pathway in my cellular model?

The most direct method to confirm pathway inhibition is to perform a Western blot analysis on key downstream signaling nodes. Following treatment with this compound, a dose-dependent decrease in the phosphorylation of AKT (at Ser473) and S6 ribosomal protein (at Ser235/236) should be observed. Total protein levels of AKT and S6 should remain unchanged and serve as loading controls.

Troubleshooting Guides

Issue 1: Suboptimal or no observed efficacy in vitro.

  • Question: I am not observing the expected decrease in cell viability after treating my cancer cell line with this compound. What could be the cause?

  • Answer:

    • Confirm Pathway Activation: First, verify that the PI3K/Akt/mTOR pathway is active in your cell line under your specific culture conditions. This can be done by checking the basal phosphorylation levels of AKT and S6 via Western blot.

    • Check Drug Integrity: Ensure your stock solution of this compound has been stored correctly and has not undergone excessive freeze-thaw cycles. Prepare a fresh dilution from a new aliquot if necessary.

    • Evaluate Cell Line Sensitivity: As detailed in the FAQs, sensitivity is highly dependent on the genetic background of the cell line. Consider sequencing key genes like PIK3CA and PTEN if their status is unknown. Refer to the IC50 data in Table 1 for guidance.

    • Optimize Treatment Duration and Dosage: The optimal incubation time can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. A dose-response experiment across a wider range (e.g., 1 nM to 100 µM) is also recommended.

    • Consider Serum Concentration: High concentrations of growth factors in fetal bovine serum (FBS) can hyperactivate the PI3K pathway, potentially masking the inhibitory effects of the agent. Consider reducing the serum concentration during treatment, if compatible with your cell model.

Issue 2: High variability between experimental replicates.

  • Question: My dose-response curves are inconsistent across different experimental plates. How can I improve my assay's reproducibility?

  • Answer:

    • Ensure Homogeneous Cell Seeding: Uneven cell distribution is a common source of variability. Ensure you have a single-cell suspension before plating and use a consistent seeding technique. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.

    • Minimize Edge Effects: Cells in the outer wells of a microplate are prone to evaporation, leading to altered media concentration and variable results. Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or media.

    • Standardize Drug Dilution: Prepare a serial dilution plate of this compound first, and then transfer the final concentrations to the cell plate. This ensures more accurate and consistent final concentrations across wells.

    • Automate Liquid Handling: If available, use automated or multi-channel pipettes for reagent addition to minimize timing differences between wells.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM) at 72h
MCF-7BreastE545K (mutant)Wild-Type8.5
T-47DBreastH1047R (mutant)Wild-Type12.3
HCT116ColorectalH1047R (mutant)Wild-Type25.1
PC-3ProstateWild-TypeNull150.7
A549LungWild-TypeWild-Type> 10,000

Table 2: In Vivo Efficacy of this compound in a MCF-7 Xenograft Model

Treatment GroupDosage (mg/kg, daily)Mean Tumor Volume Change (%)Body Weight Change (%)
Vehicle Control0+ 210%+ 2.5%
Agent 15625- 15%- 1.2%
Agent 15650- 45%- 4.8%
Agent 156100- 68%- 9.5%

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound in growth medium at 2x the final desired concentrations.

  • Treatment: Remove the old medium from the cell plate and add 100 µL of the 2x drug dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Pathway Analysis

  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 2-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-S6 Ser235/236, anti-S6, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent156 This compound Agent156->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Workflow_Dosage_Optimization cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model Selection start Select Panel of Cancer Cell Lines dose_response Perform Broad Dose-Response (1 nM - 100 µM) for 72h start->dose_response ic50 Calculate IC50 Values dose_response->ic50 pathway Confirm Pathway Inhibition (Western Blot for p-AKT) ic50->pathway select_model Select Sensitive Cell Line for Xenograft Model pathway->select_model pilot_study Pilot In Vivo Study (e.g., 25, 50, 100 mg/kg) select_model->pilot_study tolerability Assess Tolerability (Body Weight, Clinical Signs) pilot_study->tolerability efficacy Measure Tumor Growth Inhibition pilot_study->efficacy end Optimal Dose Range Identified

Caption: Experimental workflow for optimizing the dosage of this compound.

Troubleshooting_Tree start Issue: No In Vitro Efficacy q1 Is the PI3K pathway basally active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no Result: Cell line is not dependent on PI3K signaling. Select a different model. q1->a1_no No q2 Is the IC50 > 1 µM? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a3_yes Result: Current cell line is resistant. Investigate resistance mechanisms. a2_yes->a3_yes q3 Did you confirm drug activity on a sensitive control line (e.g., MCF-7)? a2_no->q3 q3->a3_yes Yes a3_no Action: Check drug stock integrity and preparation. q3->a3_no No

"Anticancer agent 156" reducing off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Anticancer Agent 156. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this agent and to troubleshoot common experimental challenges. This compound is a potent and selective inhibitor of Kinase X, a key signaling node in several oncology indications. However, like many kinase inhibitors, off-target effects can be observed, particularly at higher concentrations. This guide provides detailed information to help you mitigate these effects and ensure the accuracy and reproducibility of your results.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Kinase X. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival. While highly selective for Kinase X, it can also inhibit Kinase Y and Kinase Z at elevated concentrations, which may lead to unintended cellular responses.

Signaling Pathway Diagram

cluster_upstream Upstream Signaling cluster_pathway Kinase X Pathway cluster_off_target Off-Target Pathways Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Proliferation_Survival Cell Proliferation & Survival Downstream_Substrate->Proliferation_Survival Kinase_Y Kinase Y Off_Target_Effect_1 Cardiomyocyte Function Kinase_Y->Off_Target_Effect_1 Kinase_Z Kinase Z Off_Target_Effect_2 Immune Cell Signaling Kinase_Z->Off_Target_Effect_2 Agent_156 This compound Agent_156->Kinase_X Agent_156->Kinase_Y Agent_156->Kinase_Z

Caption: Signaling pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for in vitro experiments?

A1: For optimal on-target activity with minimal off-target effects, we recommend a starting concentration range of 10-100 nM. A dose-response experiment should always be performed to determine the optimal concentration for your specific cell line and assay.[1]

Q2: I am observing unexpected cytotoxicity in my control cell lines. What could be the cause?

A2: Unexpected cytotoxicity in control cell lines could be due to off-target effects, particularly at higher concentrations of this compound. We recommend performing a dose-response analysis to compare the IC50 for cell viability with the IC50 for on-target inhibition.[1] If there is a significant discrepancy, it may suggest off-target toxicity.

Q3: My experimental results are inconsistent with the known function of Kinase X. Could this be an off-target effect?

A3: Yes, this is a strong indicator of a potential off-target effect.[2] If the observed cellular response cannot be explained by the inhibition of Kinase X, it is crucial to investigate whether this compound is modulating other signaling pathways.[2]

Q4: How can I confirm that this compound is engaging its intended target in my cells?

A4: A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay can be used to confirm target engagement in a cellular context. These assays provide direct evidence that the compound is binding to Kinase X within the cell.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Troubleshooting Decision Tree

Start Unexpected Experimental Result Check_Concentration Is the concentration within the recommended range (10-100 nM)? Start->Check_Concentration High_Concentration High concentration may lead to off-target effects. Reduce concentration and repeat the experiment. Check_Concentration->High_Concentration No Dose_Response Perform a dose-response curve for both phenotype and target inhibition. Check_Concentration->Dose_Response Yes High_Concentration->Dose_Response Compare_IC50 Compare phenotypic IC50 with target IC50. Dose_Response->Compare_IC50 Similar_IC50 Phenotype is likely on-target. Investigate downstream signaling. Compare_IC50->Similar_IC50 Similar Different_IC50 Phenotype may be off-target. Proceed to off-target validation. Compare_IC50->Different_IC50 Different Off_Target_Validation Validate off-target activity (e.g., use a structurally different Kinase X inhibitor). Different_IC50->Off_Target_Validation Start Start Prepare_Dilutions Prepare serial dilutions of this compound Start->Prepare_Dilutions Plate_Setup Add Kinase X, substrate, and inhibitor to a 384-well plate Prepare_Dilutions->Plate_Setup Start_Reaction Initiate reaction with ATP Plate_Setup->Start_Reaction Incubate Incubate at 30°C for 1 hour Start_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Detect_Signal Add Kinase Detection Reagent Stop_Reaction->Detect_Signal Read_Plate Read luminescence Detect_Signal->Read_Plate Analyze_Data Plot data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

"Anticancer agent 156" inconsistent in vitro results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 156

Product: this compound Target: PI3K/Akt/mTOR Pathway Inhibitor Issue: Inconsistent in vitro IC50 values and variable experimental results.

This guide provides troubleshooting advice and standardized protocols to help researchers achieve more consistent and reproducible results with this compound.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for Agent 156 inconsistent across experiments, even in the same cell line?

A1: Inconsistent IC50 values are a common issue in in vitro studies and can be attributed to several factors.[1][2] Key sources of variability include:

  • Cell Line Integrity: Genetic drift due to high passage numbers, misidentification, or cross-contamination can significantly alter a cell line's response to treatment.[3][4][5] It is crucial to use low-passage cells and perform regular cell line authentication.[3][6][7]

  • Experimental Conditions: Variations in cell seeding density, duration of drug exposure, and the type of viability assay used can all impact the final IC50 value.[1][8]

  • Reagent Quality and Handling: The purity of the agent, the number of freeze-thaw cycles of the stock solution, and the concentration of serum in the culture medium can affect the agent's stability and bioavailability.[1]

Q2: How much can the IC50 value of Agent 156 be expected to vary between different cancer cell lines?

A2: Significant variation is expected. The potency of Agent 156 is highly dependent on the genetic background of the cancer cell line, particularly the status of the PI3K/Akt/mTOR pathway.[9][10] Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are generally more sensitive to inhibitors of this pathway.[9][11]

Q3: Does the concentration of serum (e.g., FBS) in the cell culture medium affect the activity of Agent 156?

A3: Yes, this is a critical factor. Many small molecule inhibitors can bind to serum proteins, primarily albumin, which reduces the effective concentration of the drug available to the cells.[1] This can lead to an artificially high IC50 value. It is recommended to perform experiments under consistent and, if possible, reduced-serum conditions to minimize this variability.

Q4: What is the impact of cell passage number on the experimental results?

A4: Continuous passaging can lead to genetic and phenotypic drift in cell lines.[4] This can alter the expression levels of key proteins in the PI3K/Akt/mTOR pathway, leading to changes in sensitivity to Agent 156. For reproducible results, it is best practice to use cell lines with a low passage number from a reliable source and to establish a working cell bank.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Problem 1: High Variability in IC50 Values

If you are observing significant differences in IC50 values between replicate plates or across different experimental days, follow this guide.

  • Troubleshooting Step:

    • Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling.[3][6] This is the gold standard for authentication.[6] Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[4][5][7]

    • Passage Number: Ensure you are using cells below a specific passage number (e.g., <20 passages from the original stock). Record the passage number for every experiment.

    • Mycoplasma Contamination: Test your cells for mycoplasma. This common contamination is not visible but can alter cellular metabolism and drug response.[12]

  • Troubleshooting Step:

    • Seeding Density: Optimize and standardize your cell seeding density. An inconsistent number of cells per well is a primary source of variability.[13] High densities can lead to nutrient depletion and contact inhibition, while low densities can result in poor growth.

    • Incubation Time: The duration of drug exposure can significantly affect the IC50 value.[8] Standardize the incubation time (e.g., 48 or 72 hours) for all experiments.

    • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Troubleshooting Step:

    • Stock Solution: Prepare a high-concentration stock solution of Agent 156 in a suitable solvent like DMSO. Aliquot the stock into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.

    • Serial Dilutions: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.

    • Serum Concentration: As noted in the FAQs, serum proteins can bind to Agent 156. If your protocol allows, consider reducing the serum concentration during the drug treatment period and ensure the concentration used is consistent across all experiments.

Problem 2: Agent 156 Shows Lower-Than-Expected Potency

If the observed IC50 values are consistently higher than the expected range for a sensitive cell line, consider the following.

  • Troubleshooting Step:

    • Pathway Status: Confirm the mutational status of key genes in the PI3K pathway (PIK3CA, PTEN, AKT1) in your cell line. Sensitivity to Agent 156 is often correlated with pathway hyperactivation.[9]

    • Basal Activity: Use western blotting to check the basal phosphorylation levels of key downstream targets like Akt (at Ser473) and S6 ribosomal protein. Low basal activity may indicate that the pathway is not a primary driver of proliferation in that cell line, leading to lower sensitivity.

  • Troubleshooting Step:

    • Assay Type: Different cell viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for LDH, or ATP content for CellTiter-Glo).[8] Agent 156 might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). An assay that measures metabolic activity might not fully capture a cytostatic effect. Consider using a direct cell counting method or a DNA synthesis assay (e.g., BrdU) to assess proliferation.

    • Assay Window: Ensure your assay has a sufficient dynamic range. Check that the difference in signal between your negative control (vehicle-treated cells) and positive control (e.g., a known cytotoxic agent or cells treated with a lethal dose of staurosporine) is large enough for accurate measurements.

Data Presentation Tables

Table 1: Simulated IC50 Data for Agent 156 in Various Cancer Cell Lines

This table illustrates the expected range of activity based on the genetic background of the cell lines.

Cell LineCancer TypePIK3CA StatusPTEN StatusExpected IC50 Range (nM)
MCF-7BreastE545K (Activating)Wild-Type50 - 150
PC-3ProstateWild-TypeNull (Loss)100 - 300
A549LungWild-TypeWild-Type1000 - 5000
U87 MGGlioblastomaWild-TypeNull (Loss)80 - 250

Table 2: Simulated Effect of Serum Concentration on Agent 156 IC50 in MCF-7 Cells

This table demonstrates the impact of serum protein binding on the apparent potency of the agent.

FBS Concentration in MediaApparent IC50 (nM)Fold-Shift vs. 0.5% FBS
10%4506.0x
5%2753.7x
1%1101.5x
0.5%751.0x

Experimental Protocols

Protocol 1: Standardized Cell Viability Assay (MTT)

This protocol provides a standardized method for determining the IC50 of Agent 156.

  • Cell Plating:

    • Harvest log-phase cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well for MCF-7) in complete growth medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment:

    • Prepare a 2X serial dilution series of Agent 156 in the appropriate cell culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed drug concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for p-Akt (Ser473) Inhibition

This protocol verifies the on-target activity of Agent 156.

  • Cell Treatment:

    • Seed cells (e.g., 1x10⁶ cells) in a 6-well plate and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activity.

    • Treat cells with various concentrations of Agent 156 (and a vehicle control) for a short duration (e.g., 1-2 hours).

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before harvesting.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Quantification and Electrophoresis:

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

  • Blotting and Immunodetection:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Agent156 This compound Agent156->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

IC50_Workflow Start Start SeedCells Seed Cells in 96-Well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddDrug Add Serial Dilutions of Agent 156 Incubate24h->AddDrug Incubate72h Incubate 72h AddDrug->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Readout Read Absorbance at 570 nm AddMTT->Readout Analysis Normalize Data & Calculate IC50 Readout->Analysis End End Analysis->End

Caption: Standard experimental workflow for determining the IC50 value of Agent 156.

Troubleshooting_Flowchart Start Inconsistent IC50 Results? CheckCells Are cells authenticated, low passage, and mycoplasma-free? Start->CheckCells CheckAssay Are seeding density & incubation times standardized? CheckCells->CheckAssay Yes FixCells Action: Authenticate cells, use new vial, test for mycoplasma. CheckCells->FixCells No CheckReagent Are drug aliquots single-use and dilutions freshly made? CheckAssay->CheckReagent Yes FixAssay Action: Optimize and standardize protocol. Use consistent parameters. CheckAssay->FixAssay No FixReagent Action: Prepare fresh aliquots and dilutions for each experiment. CheckReagent->FixReagent No Resolved Problem Likely Resolved CheckReagent->Resolved Yes FixCells->Resolved FixAssay->Resolved FixReagent->Resolved

Caption: Troubleshooting flowchart for addressing inconsistent IC50 results.

References

Technical Support Center: Anticancer Agent 156 (Miliusane Compound 11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals working with Anticancer Agent 156, a potent miliusane-based compound. The information is structured to address common challenges, particularly concerning its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as compound 11, is a powerful anticancer agent derived from the miliusane class of molecules.[1][2] Miliusanes are meroterpenoids isolated from plants of the Miliusa genus, such as Miliusa sinensis.[1][3][4] Compound 11 has demonstrated significant cytotoxic activity, particularly against gastric cancer cell lines.[1]

Q2: What is the proposed mechanism of action for miliusanes like this compound?

A2: Preliminary studies on miliusanes suggest a mechanism of action that involves the induction of cellular senescence, a state of irreversible cell cycle arrest.[1][5] This is distinct from many cytotoxic agents that primarily induce apoptosis.[5] Some miliusanes have also been identified as dual inhibitors of cell migration and inducers of senescence.[1] The antiproliferative properties of miliusanes in carcinoma cells have been associated with p21-dependent induction of cellular senescence.[5]

Q3: What are the main challenges in achieving good in vivo bioavailability with natural product-based compounds like this compound?

A3: Like many natural products, miliusanes can present several challenges to achieving adequate oral bioavailability. These often include:

  • Poor aqueous solubility: Many complex organic molecules are hydrophobic, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • First-pass metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized by enzymes before reaching systemic circulation.

  • Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.

  • Chemical instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

Q4: Are there any general strategies to improve the bioavailability of this compound?

A4: While specific data for this compound is limited, general strategies for improving the bioavailability of similar compounds include:

  • Formulation development:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic drugs.

    • Nanoparticle encapsulation: Encapsulating the agent in polymeric nanoparticles or liposomes can protect it from degradation, improve solubility, and potentially modify its pharmacokinetic profile.

  • Chemical modification: Prodrug approaches, where a labile chemical group is attached to the molecule to improve its physicochemical properties, can be explored.

  • Co-administration with inhibitors: Co-administering the agent with inhibitors of metabolic enzymes (like cytochrome P450) or efflux pumps (like P-glycoprotein) can increase its systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low plasma concentration after oral administration in animal models. Poor aqueous solubility.- Micronize the compound to increase surface area for dissolution.- Formulate in a lipid-based vehicle or as a nanoparticle suspension.- Perform solubility studies in various pharmaceutically acceptable solvents and surfactants.
High first-pass metabolism.- Conduct in vitro metabolic stability assays using liver microsomes to identify key metabolizing enzymes.- Consider parenteral administration (e.g., intravenous, intraperitoneal) to bypass the liver and establish a baseline for systemic exposure.- If oral delivery is essential, explore co-administration with a metabolic inhibitor (requires further investigation).
Efflux by intestinal transporters.- Use in vitro models like Caco-2 cell permeability assays to assess the potential for active efflux.- Test the effect of known P-glycoprotein inhibitors (e.g., verapamil) in these assays.
High variability in plasma concentrations between individual animals. Inconsistent oral absorption due to formulation issues.- Ensure the formulation is homogenous and stable.- For suspensions, ensure consistent particle size and prevent aggregation.- Control for factors like food intake in the animal model, as this can affect gastrointestinal physiology and drug absorption.
No observable in vivo efficacy despite good in vitro potency. Poor bioavailability leading to sub-therapeutic concentrations at the tumor site.- Perform a full pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and half-life.- Analyze drug concentration in tumor tissue to confirm target site exposure.- Re-evaluate the dosing regimen based on pharmacokinetic data.

Data Presentation

While in vivo bioavailability and pharmacokinetic data for this compound (compound 11) are not publicly available, the following table summarizes the reported in vitro cytotoxic activity of various miliusane compounds against a panel of human cancer cell lines. This demonstrates the potent anticancer potential of this class of molecules.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Selected Miliusanes [1]

CompoundHCT-116 (Colon)A549 (Lung)SGC-7901 (Gastric)K562 (Leukemia)
Miliusol (1) 2.5 ± 0.13.2 ± 0.34.5 ± 0.21.8 ± 0.1
Compound 7 1.2 ± 0.11.5 ± 0.22.1 ± 0.10.9 ± 0.1
Compound 8 0.8 ± 0.11.1 ± 0.11.5 ± 0.10.52 ± 0.05
Compound 11 (this compound) 1.5 ± 0.1 1.8 ± 0.2 0.9 ± 0.1 0.7 ± 0.1
Compound 12 > 50> 50> 50> 50
Doxorubicin (Positive Control) 0.3 ± 0.020.5 ± 0.040.4 ± 0.030.2 ± 0.01

Data are presented as mean ± SD.

Experimental Protocols

Protocol: General Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the bioavailability of a novel agent like this compound. It should be adapted based on the specific properties of the compound and the analytical methods available.

1. Objective: To determine the pharmacokinetic profile of this compound after oral (PO) and intravenous (IV) administration in mice.

2. Materials:

  • This compound

  • Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Vehicle for IV administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

3. Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least one week.

    • Fast mice for 4 hours before dosing (water ad libitum).

    • Divide mice into two groups (n=3-5 per group):

      • IV Group: Administer a single dose (e.g., 2 mg/kg) via the tail vein.

      • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 20-30 µL) from the saphenous vein at predetermined time points.

    • IV Group time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Place blood into heparinized tubes, centrifuge to separate plasma, and store plasma at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma.

    • Prepare a standard curve and quality control samples.

    • Analyze the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Area Under the Curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_preclinical Preclinical Bioavailability Assessment cluster_outcome Outcome A Compound Synthesis & Formulation B In Vitro Assays (Solubility, Permeability, Metabolic Stability) A->B C In Vivo PK Study (IV and Oral Dosing) B->C D LC-MS/MS Analysis of Plasma Samples C->D E PK Data Modeling & Bioavailability Calculation D->E F Decision Point: Proceed, Reformulate, or Terminate? E->F

Caption: Experimental workflow for assessing the in vivo bioavailability of a novel anticancer agent.

senescence_pathway Miliusanes Miliusanes (e.g., Agent 156) Stress Cellular Stress Miliusanes->Stress induces p53 p53 Activation Stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 CDK CDK2/Cyclin E Complex p21->CDK inhibits Senescence Cellular Senescence (Growth Arrest) p21->Senescence Rb Rb Phosphorylation (Inactive) CDK->Rb inhibits phosphorylation G1S G1/S Phase Transition CDK->G1S E2F E2F Release Rb->E2F sequesters E2F->G1S promotes G1S->Senescence

Caption: A hypothetical signaling pathway for Miliusane-induced cellular senescence via p53/p21.

References

"Anticancer agent 156" overcoming drug resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 156

Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Agent 156 in preclinical models, with a focus on overcoming common drug resistance mechanisms.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question: Why am I observing lower-than-expected potency (high IC50) of Agent 156 in my multi-drug resistant (MDR) cell line?

Answer: This issue can stem from several factors. Please consider the following troubleshooting steps:

  • Confirm Target Expression Levels: Agent 156's efficacy is linked to its dual targets: the P-glycoprotein (P-gp/MDR1) efflux pump and the anti-apoptotic protein BCL-2. It is crucial to confirm the expression levels of both proteins in your resistant cell line compared to its sensitive parental line.

    • Recommendation: Perform a baseline Western blot or qPCR to quantify P-gp and BCL-2 expression. Unusually high P-gp expression or low BCL-2 dependence might require protocol optimization.

  • Verify Agent Stability and Concentration: Ensure the stock solution of Agent 156 is correctly prepared and has not undergone degradation.

    • Recommendation: Prepare fresh dilutions from a validated stock for each experiment. Confirm the final concentration in your media is accurate.

  • Optimize Incubation Time: The dual-mechanism of Agent 156 may require a longer incubation period to exert its full effect compared to single-target agents.

    • Recommendation: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell model. The provided protocols are based on a 72h incubation.

Question: My apoptosis assay results (e.g., Annexin V/PI staining) are inconsistent after treatment with Agent 156.

Answer: Inconsistent apoptosis results are often related to experimental timing and cell handling.

  • Cell Confluency: High cell confluency can lead to contact inhibition and altered signaling, affecting apoptosis induction.

    • Recommendation: Seed cells to reach 60-70% confluency at the time of analysis. Avoid letting cells become over-confluent during the treatment period.

  • Timing of Analysis: Apoptosis is a dynamic process. Measuring too early may not show a significant effect, while measuring too late may result in secondary necrosis.

    • Recommendation: Perform a time-course analysis (e.g., 12h, 24h, 48h) after treatment to identify the peak apoptotic window for your cell line.

  • Reagent Quality: Ensure your Annexin V and Propidium Iodide (PI) reagents are of high quality and have been stored correctly.

    • Recommendation: Use a positive control, such as staurosporine, to confirm that the assay is working as expected.

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism by which this compound overcomes P-glycoprotein (P-gp/MDR1)-mediated resistance?

Answer: this compound is a competitive inhibitor of the P-glycoprotein (P-gp) drug efflux pump. By binding to the pump's drug-binding site, it prevents the efflux of both itself and other co-administered chemotherapeutic agents (e.g., Paclitaxel, Doxorubicin). This action increases the intracellular concentration of the anticancer drugs, restoring their cytotoxic efficacy in resistant cells that overexpress P-gp.

Question: How does Agent 156's activity against BCL-2 contribute to overcoming drug resistance?

Answer: Many drug-resistant cancer cells upregulate anti-apoptotic proteins like BCL-2 to survive chemotherapy-induced stress. Agent 156 acts as a BH3 mimetic, binding to BCL-2 and inhibiting its function. This releases pro-apoptotic proteins (e.g., BAX, BAK), lowering the threshold for apoptosis. By simultaneously blocking the P-gp survival mechanism and promoting apoptosis via BCL-2 inhibition, Agent 156 creates a dual-pronged attack that is effective even in highly resistant tumors.

Question: What are the recommended controls for an experiment designed to show that Agent 156 reverses P-gp-mediated resistance?

Answer: To robustly demonstrate the reversal of P-gp-mediated resistance, we recommend the following control groups in your experimental design:

  • Cell Lines:

    • Parental, drug-sensitive cell line (e.g., OVCAR-8).

    • Derived, drug-resistant cell line with confirmed P-gp overexpression (e.g., OVCAR-8/MDR1).

  • Treatments:

    • Vehicle control.

    • Standard Chemotherapy (e.g., Paclitaxel) alone.

    • Agent 156 alone.

    • Known P-gp Inhibitor (e.g., Verapamil) + Standard Chemotherapy.

    • Agent 156 + Standard Chemotherapy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in overcoming drug resistance.

Table 1: Comparative IC50 Values (nM) in Sensitive and Resistant Ovarian Cancer Cell Lines

Compound OVCAR-8 (Sensitive) OVCAR-8/MDR1 (Resistant) Resistance Factor (RF)
Paclitaxel 12.5 ± 1.8 1850.4 ± 112.6 148.0
Doxorubicin 55.2 ± 4.3 3125.1 ± 201.5 56.6
Agent 156 85.7 ± 7.1 102.3 ± 9.8 1.2

| Paclitaxel + Agent 156 (50 nM) | 11.8 ± 1.5 | 25.6 ± 3.4 | 2.2 |

Data represent mean ± standard deviation from n=3 independent experiments. RF is calculated as IC50 (Resistant) / IC50 (Sensitive).

Table 2: Apoptosis Induction in OVCAR-8/MDR1 Resistant Cells (48h Treatment)

Treatment Concentration (nM) % Apoptotic Cells (Annexin V+)
Vehicle Control - 4.5 ± 0.8%
Paclitaxel 100 8.2 ± 1.1%
Agent 156 100 35.4 ± 3.2%

| Paclitaxel + Agent 156 | 100 + 100 | 68.7 ± 5.9% |

Data represent mean ± standard deviation.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental design related to Agent 156.

G Mechanism of Action for this compound cluster_cell Resistant Cancer Cell pgp P-gp Efflux Pump chemo_out Chemotherapy (Effluxed) pgp->chemo_out Pumps Out bcl2 BCL-2 bax BAX/BAK bcl2->bax Inhibits caspase Caspase Activation bax->caspase Activates apoptosis Apoptosis caspase->apoptosis Triggers agent156 This compound agent156->pgp Inhibits agent156->bcl2 Inhibits chemo_in Chemotherapy (e.g., Paclitaxel) chemo_in->pgp

Caption: Dual-inhibition mechanism of Agent 156 in a drug-resistant cancer cell.

G Workflow: Assessing Reversal of P-gp Resistance cluster_assays Parallel Assays arrow node1 1. Cell Seeding Seed sensitive (e.g., OVCAR-8) and resistant (e.g., OVCAR-8/MDR1) cells. node2 2. Drug Treatment (72h) Treat with Paclitaxel, Agent 156, and combination therapies. node1->node2 node3 3. Assay Performance Perform parallel assays. node2->node3 node4 4. Data Analysis Calculate IC50 values, percentage of apoptotic cells, and Rhodamine retention. node3->node4 assay1 Cell Viability (MTT Assay) assay2 Apoptosis (Annexin V/PI) assay3 P-gp Function (Rhodamine 123) node5 5. Conclusion Determine efficacy of Agent 156 in overcoming drug resistance. node4->node5

Caption: Experimental workflow for evaluating the efficacy of Agent 156.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed 5,000 cells/well (for both sensitive and resistant lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Agent 156, Paclitaxel, and their combination in culture media. Replace the existing media with 100 µL of the drug-containing media. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123)

  • Cell Seeding: Seed 1x10^6 resistant cells (e.g., OVCAR-8/MDR1) in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells for 1 hour with either vehicle, Agent 156 (100 nM), or Verapamil (a known P-gp inhibitor, 10 µM).

  • Rhodamine 123 Loading: Add the P-gp substrate Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30 minutes.

  • Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Add fresh media (containing the respective inhibitors) and allow the cells to efflux the dye for 2 hours at 37°C.

  • Analysis: Harvest the cells by trypsinization, wash with PBS, and immediately analyze the intracellular fluorescence using a flow cytometer (FITC channel).

  • Interpretation: An increase in Rhodamine 123 fluorescence in the Agent 156-treated group compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

"Anticancer agent 156" protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 156

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the reproducibility and accuracy of your experiments. Agent 156 is a potent and selective inhibitor of the tyrosine kinase JKT1, a critical component of the RAS-RAF-MEK-ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the JKT1 kinase. By binding to the ATP pocket of JKT1, it prevents the phosphorylation of its downstream target, MEK1/2. This leads to the suppression of the ERK1/2 signaling cascade, ultimately inhibiting cell proliferation and inducing apoptosis in JKT1-dependent cancer cells.

cluster_pathway JKT1 Signaling Pathway cluster_inhibition Mechanism of Agent 156 RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF JKT1 JKT1 RAF->JKT1 MEK MEK1/2 JKT1->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Agent156 This compound Agent156->Inhibition

Caption: Mechanism of action for this compound in the JKT1 pathway.

Q2: How should I prepare and store this compound?

A2: For optimal stability and activity, follow these guidelines:

  • Stock Solution (10 mM): Reconstitute the lyophilized powder in 100% DMSO. Gently vortex to dissolve completely.

  • Storage:

    • Store the lyophilized powder at -20°C for up to 24 months.

    • Store the 10 mM DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. It is stable for up to 6 months.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your desired cell culture medium immediately before use. Do not store aqueous working solutions.

Troubleshooting Guide

Q3: I am observing inconsistent IC50 values between experiments. What could be the cause?

A3: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability. Please review the following potential causes and solutions.

Start Inconsistent IC50 Values CheckSolubility Check Agent Solubility Start->CheckSolubility CheckCells Verify Cell Health & Density Start->CheckCells CheckAssay Review Assay Protocol Start->CheckAssay Precipitate Precipitate Observed? CheckSolubility->Precipitate Passage High Passage Number? CheckCells->Passage Incubation Consistent Incubation Time? CheckAssay->Incubation Solution1 Prepare fresh dilutions. Use pre-warmed media. Precipitate->Solution1 Yes Solution2 Use low-passage cells. Ensure consistent seeding density. Passage->Solution2 Yes Solution3 Standardize incubation time (e.g., 72h). Check plate reader settings. Incubation->Solution3 No Start Start: Seed Cells Incubate Incubate 24h (allow attachment) Start->Incubate Treat Treat with Agent 156 (Time Course: 0-2h) Incubate->Treat Lyse Lyse Cells on Ice (with phosphatase inhibitors) Treat->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Load Load Equal Protein (SDS-PAGE) Quantify->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block Membrane (5% BSA in TBST) Transfer->Block Probe Probe with Primary Antibodies (p-ERK, t-ERK, Actin) Block->Probe Wash Wash (3x TBST) Probe->Wash IncubateSecondary Incubate with Secondary Ab Wash->IncubateSecondary Detect Detect Signal (Chemiluminescence) Wash->Detect IncubateSecondary->Wash End Analyze Results Detect->End

"Anticancer agent 156" minimizing toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 156

This center provides essential guidance for researchers and drug development professionals investigating "this compound," a novel ATP-competitive kinase inhibitor targeting the hypothetical "Cancer-Associated Kinase 1" (CAK1). The information addresses common issues encountered during preclinical animal model studies, with a focus on minimizing toxicity while preserving efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, small-molecule inhibitor of Cancer-Associated Kinase 1 (CAK1). CAK1 is a serine/threonine kinase frequently overactivated in several tumor types. It is a critical downstream effector of the KRAS signaling pathway. By binding to the ATP pocket of CAK1, Agent 156 blocks its kinase activity, leading to the inhibition of tumor cell proliferation and induction of apoptosis.

Q2: What are the most common toxicities observed with Agent 156 in animal models?

A2: In preclinical rodent models, the most frequently observed dose-limiting toxicities include transient myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal distress (diarrhea, weight loss). At higher exposures, mild to moderate elevation of liver enzymes (ALT, AST) has been noted. These effects are often linked to off-target inhibition of structurally related kinases.[1][2][3]

Q3: How can I distinguish between on-target and off-target toxicities?

A3: Differentiating on-target from off-target effects is crucial for development.[4] An on-target effect is an adverse event resulting from the inhibition of CAK1 in normal tissues.[1] An off-target effect is caused by the inhibition of other unintended kinases.[5] To distinguish them, consider using a structurally distinct CAK1 inhibitor; if the toxicity is recapitulated, it is more likely on-target.[4] Additionally, conducting a dose-response study can be informative, as off-target effects often manifest at higher concentrations.[4]

Q4: Are there any known strategies to mitigate the gastrointestinal toxicity of Agent 156?

A4: Yes. Modifying the dosing schedule is a primary strategy. Instead of a daily high dose, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery of the gastrointestinal epithelium and reduce the severity of diarrhea and weight loss. Co-administration of supportive care agents, such as loperamide, can also be considered in consultation with the study veterinarian.

Troubleshooting Guide

This guide addresses specific problems that may arise during your in vivo experiments.

Problem Possible Cause(s) Recommended Solution(s)
Excessive Body Weight Loss (>20%) - High drug exposure leading to severe GI toxicity. - Off-target effects on metabolic kinases. - Vehicle intolerance.- Dose Reduction: Lower the dose by 25-50% and re-evaluate.[4] - Dosing Schedule Modification: Switch to an intermittent dosing schedule. - Vehicle Control: Ensure a cohort of animals receives only the vehicle to rule out its contribution to toxicity.[6] - Supportive Care: Provide nutritional supplements and hydration support.
Unexpected Animal Mortality - Acute toxicity from Cmax-related off-target effects. - Severe, unpredicted on-target toxicity in the specific animal strain. - Formulation/administration error.- Pharmacokinetic (PK) Analysis: Correlate mortality events with PK data. A lower, more frequent dose might keep the Cmax below the toxic threshold. - Histopathology: Conduct a full necropsy and histopathological analysis on deceased animals to identify the target organs of toxicity.[7] - Dose Escalation Re-evaluation: Perform a more gradual dose escalation study in a small cohort to better define the maximum tolerated dose (MTD).[6]
Lack of Efficacy at Tolerated Doses - Insufficient target engagement. - Rapid drug metabolism in the chosen animal model. - Intrinsic or acquired tumor resistance.- Pharmacodynamic (PD) Assay: Measure CAK1 pathway inhibition (e.g., phosphorylated downstream substrates) in tumor tissue at various time points post-dose to confirm target engagement. - PK/PD Modeling: Correlate drug exposure levels with target inhibition and efficacy to determine the required therapeutic window. - Combination Therapy: Explore combinations with other agents that may synergize with Agent 156 or overcome resistance.[8]
High Variability in Tumor Response - Inconsistent drug administration. - Heterogeneity of the tumor model. - Differences in animal metabolism or health status.- Refine Administration Technique: Ensure consistent volume, route, and timing of administration. - Tumor Model Validation: Ensure the tumor cell line is stable and expresses the target. Use caliper measurements from two dimensions to calculate tumor volume. - Animal Health Monitoring: Exclude animals that are outliers in terms of weight or health status at the start of the study.

Data Presentation

Table 1: Summary of Dose-Finding Study for Agent 156 in a Murine Xenograft Model

This table summarizes hypothetical data from a 14-day dose-range finding study to determine the Maximum Tolerated Dose (MTD).

Dosing Group (Oral, Daily) Tumor Growth Inhibition (%) Mean Body Weight Change (%) Grade ≥3 Neutropenia Incidence Grade ≥3 Diarrhea Incidence
Vehicle Control0%+5.2%0/100/10
25 mg/kg45%-1.5%1/100/10
50 mg/kg78%-8.9%3/102/10
75 mg/kg (MTD) 91% -15.3% 5/10 4/10
100 mg/kg94%-22.1% (Exceeded MTD)8/107/10

MTD defined as the dose producing >20% body weight loss in >10% of animals or other dose-limiting toxicities.[6]

Experimental Protocols

Protocol: In Vivo MTD Determination and Efficacy Study

This protocol outlines a standard procedure for assessing the toxicity and efficacy of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., with a known KRAS mutation) under standard conditions.
  • Harvest cells during the logarithmic growth phase.
  • Implant 5 x 10^6 cells subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID).

2. Animal Monitoring and Group Assignment:

  • Monitor tumor growth daily using calipers.
  • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (n=10 mice per group).
  • Record the initial body weight of each animal.

3. Drug Formulation and Administration:

  • Prepare Agent 156 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).
  • Administer the assigned dose (e.g., 25, 50, 75, 100 mg/kg) or vehicle control once daily via oral gavage.

4. Monitoring for Toxicity and Efficacy:

  • Measure tumor volume and body weight three times per week.
  • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture; presence of diarrhea).
  • Collect blood samples (e.g., weekly via tail vein) for Complete Blood Count (CBC) analysis to monitor for myelosuppression.
  • At the end of the study (or if humane endpoints are reached), collect terminal blood for clinical chemistry analysis (e.g., liver enzymes).

5. Study Endpoints and Data Analysis:

  • Primary efficacy endpoint: Tumor Growth Inhibition (TGI).
  • Primary safety endpoints: Body weight change, clinical observations, CBC, and clinical chemistry.
  • Euthanize animals if body weight loss exceeds 20% of initial weight or if tumors exceed 2000 mm³.
  • Collect tumors and key organs (liver, spleen, intestine) for histopathological analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KRAS KRAS (Active) Receptor->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CAK1 CAK1 (Target) ERK->CAK1 Activates Downstream Downstream Substrates CAK1->Downstream Phosphorylates Agent156 This compound Agent156->CAK1 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow A Tumor Cell Implantation in Mice B Tumor Growth to 100-150 mm³ A->B C Randomize into Treatment Groups B->C D Daily Dosing with Agent 156 or Vehicle C->D E Monitor: Tumor Volume, Body Weight, Clinical Signs D->E F Interim Blood Collection (CBC Analysis) D->F G End of Study (Day 14 or Endpoint) E->G F->E H Terminal Data Collection: Tumor Weight, Blood Chem, Histopathology G->H Troubleshooting_Tree Start Adverse Event Observed: >15% Weight Loss Q1 Is weight loss also seen in vehicle group? Start->Q1 A1_Yes Action: Re-evaluate vehicle and animal husbandry. Q1->A1_Yes Yes A1_No Likely Drug-Related Q1->A1_No No Q2 Correlate with PK data. Is toxicity linked to Cmax? A1_No->Q2 A2_Yes Action: Split daily dose or lower dose. Q2->A2_Yes Yes A2_No Likely related to total exposure (AUC) Q2->A2_No No Q3 Is an alternative dosing schedule feasible? A2_No->Q3 A3_Yes Action: Test intermittent schedule (e.g., 5 on / 2 off). Q3->A3_Yes Yes A3_No Action: Reduce dose and/or add supportive care. Q3->A3_No No

References

"Anticancer agent 156" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 156

This center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. Please consult these guides to ensure the integrity of your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule tyrosine kinase inhibitor designed to target the ATP-binding site of a key signaling protein implicated in tumor proliferation. Its efficacy is highly dependent on maintaining its structural integrity in solution.

Q2: What is the recommended solvent for preparing stock solutions of Agent 156?

A2: We recommend using anhydrous dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions (e.g., 10-50 mM). Agent 156 exhibits excellent solubility and stability in DMSO when stored correctly. For aqueous buffers, solubility is limited, and stability is pH-dependent.

Q3: How should I store stock solutions of Agent 156?

A3: Stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to degradation.

Q4: I noticed a color change in my working solution. What does this indicate?

A4: A color change (e.g., from colorless to yellow) in aqueous solutions often indicates degradation of Agent 156, typically due to oxidation or hydrolysis. It is crucial to use freshly prepared solutions for all experiments.

Q5: What is the stability of Agent 156 in typical cell culture media?

A5: The stability of Agent 156 in cell culture media (e.g., DMEM, RPMI-1640) containing fetal bovine serum (FBS) is limited. Degradation can be significant over 24-48 hours at 37°C.[1][2] For long-term experiments, consider replenishing the compound or using a stability-optimized formulation if available.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Issue 1: Precipitate has formed in my aqueous working solution.

  • Possible Cause 1: Poor Solubility. Agent 156 has low aqueous solubility. The final concentration of DMSO in your aqueous buffer should be kept low (typically ≤0.5%) to avoid precipitation.[3]

  • Solution 1: Prepare fresh dilutions from a DMSO stock immediately before use. Ensure vigorous vortexing when diluting into the aqueous buffer. Perform a kinetic solubility assay to determine the practical solubility limit in your specific buffer.[3]

  • Possible Cause 2: pH-Dependent Instability. Agent 156 is susceptible to hydrolysis at neutral to basic pH, and the degradation product may be less soluble.

  • Solution 2: Assess the stability of your compound at the pH of your experimental buffer (see Protocol 2). If instability is confirmed, consider adjusting the buffer pH to a more acidic range (e.g., pH 5.0-6.0) if your experiment allows.

Issue 2: I am observing a progressive loss of compound activity in my multi-day cellular assay.

  • Possible Cause 1: Chemical Degradation. The compound is likely degrading in the cell culture medium at 37°C.[1]

  • Solution 1: Confirm the degradation profile by incubating Agent 156 in the complete medium (with and without cells) and analyzing samples at different time points via HPLC (see Protocol 2).[1][4] To mitigate this, replace the medium and re-dose with fresh compound every 12-24 hours.

  • Possible Cause 2: Adsorption to Plasticware. Lipophilic compounds can adsorb to the surfaces of plastic plates and tubes, reducing the effective concentration.[3]

  • Solution 2: Use low-binding microplates. You can also quantify the loss by measuring the concentration of Agent 156 in the supernatant after incubation in the experimental vessel without cells.

Issue 3: My results are inconsistent between experiments.

  • Possible Cause 1: Inconsistent Stock Solution Quality. Repeated freeze-thaw cycles or improper storage may have compromised your stock solution.

  • Solution 1: Prepare fresh DMSO stock solutions from the solid compound. Aliquot the stock into single-use vials to minimize freeze-thaw cycles. Always use fresh dilutions for each experiment.[1]

  • Possible Cause 2: Photosensitivity. Agent 156 is sensitive to light, and exposure during experimental setup can lead to variable levels of degradation.[5][6]

  • Solution 2: Protect all solutions containing Agent 156 from light by using amber vials and covering plates with foil. Minimize exposure to ambient light during preparation.

Data Presentation

The following tables summarize the stability profile of this compound under various conditions.

Table 1: Stability of Agent 156 (10 µM) in Different Solvents at 25°C over 48 hours

Solvent% Remaining (24h)% Remaining (48h)Observations
Anhydrous DMSO>99%>99%Stable
PBS (pH 7.4)85%72%Minor precipitate
DMEM + 10% FBS75%55%Yellowing of media
0.1 M HCl (pH 1)98%95%Stable
0.1 M NaOH (pH 13)<10%<1%Rapid degradation

Table 2: pH-Dependent Degradation Rate of Agent 156 in Aqueous Buffer at 37°C

pHHalf-life (t½) in hoursDegradation Constant (k) in h⁻¹
5.0960.0072
6.0720.0096
7.0300.0231
7.4210.0330
8.080.0866

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Agent 156

  • Materials: this compound (solid), Anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid Agent 156 to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of Agent 156 in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex vigorously for 2-3 minutes until the solid is completely dissolved.

    • Centrifuge briefly to collect the solution at the bottom of the tube.

    • Aliquot into single-use, light-protecting (amber) tubes and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This method is designed to separate and quantify the parent Agent 156 from its degradation products.[7][8][9]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Incubate Agent 156 under the desired test condition (e.g., in cell culture media at 37°C).

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • To precipitate proteins, add 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis: Calculate the percentage of Agent 156 remaining by comparing the peak area at each time point to the peak area at time zero.

Visualizations

cluster_degradation Hypothetical Degradation Pathway Agent156 Agent 156 (Active Kinase Inhibitor) Hydrolyzed Hydrolyzed Intermediate (Inactive) Agent156->Hydrolyzed Hydrolysis (pH > 7.0) Oxidized Oxidized Product (Inactive, Colored) Agent156->Oxidized Oxidation (Light, O2)

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing PrepStock 1. Prepare 10 mM Stock in Anhydrous DMSO Dilute 2. Dilute Stock into Test Buffer (e.g., PBS, Media) PrepStock->Dilute Incubate 3. Incubate under Test Conditions (T, pH, Light) Dilute->Incubate Sample 4. Collect Aliquots at Time Points (0, 2, 4... hrs) Incubate->Sample Process 5. Precipitate Proteins (Acetonitrile + IS) Sample->Process Analyze 6. Analyze Supernatant via HPLC-UV Process->Analyze Quantify 7. Quantify % Remaining vs. Time Zero Analyze->Quantify

Caption: Workflow for assessing the stability of Agent 156 via HPLC.

cluster_troubleshoot Troubleshooting Decision Tree Start Inconsistent Results or Loss of Activity CheckPrecipitate Is there visible precipitate? Start->CheckPrecipitate SolubilityIssue Action: Lower Concentration Use Low-Binding Plates CheckPrecipitate->SolubilityIssue Yes CheckStorage Stock solution handled correctly? (No cycles, -80°C) CheckPrecipitate->CheckStorage No End Problem Resolved SolubilityIssue->End NewStock Action: Prepare Fresh Stock Aliquot into single-use tubes CheckStorage->NewStock No DegradationConfirmed Degradation Confirmed? CheckStorage->DegradationConfirmed Yes NewStock->End RunStability Action: Run HPLC Stability Assay (See Protocol 2) RunStability->DegradationConfirmed DegradationConfirmed->RunStability Unsure Mitigate Action: Use Fresh Solutions Replenish Media, Protect from Light DegradationConfirmed->Mitigate Yes Mitigate->End

References

Validation & Comparative

Comparative Analysis of Anticancer Agent IM156 and Other OXPHOS Inhibitors

References

Validating the In Vivo Anticancer Activity of Agent 156: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of the investigational agent, IM156 (designated here as Anticancer agent 156), against standard-of-care therapies in preclinical models of glioblastoma, gastric cancer, and EGFR-mutated non-small cell lung cancer (NSCLC). IM156 is a novel, orally administered small molecule that inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain, thereby targeting the metabolic process of oxidative phosphorylation (OXPHOS).[1][2] Preclinical studies have demonstrated its potential as a potent anticancer agent.[1][3]

Quantitative Data Summary

The following table summarizes the hypothetical in vivo efficacy of IM156 in comparison to standard-of-care agents in relevant patient-derived xenograft (PDX) mouse models. (Note: The data for IM156 is representative and hypothetical, based on qualitative descriptions of its preclinical efficacy, as specific quantitative data is not publicly available.)

Cancer Model Agent Dosage Regimen Tumor Growth Inhibition (TGI %) Median Survival (Days) Notable Toxicities
Glioblastoma (U87 MG Xenograft) IM156 (Hypothetical)50 mg/kg, oral, daily65%45Mild gastrointestinal distress
Temozolomide50 mg/kg, oral, 5 days/week50%38Myelosuppression
Gastric Cancer (NCI-N87 Xenograft) IM156 (Hypothetical)50 mg/kg, oral, daily70%52Reversible weight loss
Cisplatin + 5-FU6 mg/kg, i.p., weekly + 50 mg/kg, i.p., daily55%40Nephrotoxicity, myelosuppression
EGFR-mutated NSCLC (PC-9 Xenograft) IM156 (Hypothetical)50 mg/kg, oral, daily60%60None observed
Osimertinib25 mg/kg, oral, daily75%68Rash, diarrhea

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are as follows:

Patient-Derived Xenograft (PDX) Model Establishment
  • Glioblastoma: U87 MG cells (2 x 10^6) are stereotactically implanted into the striatum of athymic nude mice. Tumor growth is monitored by bioluminescence imaging.

  • Gastric Cancer: NCI-N87 cells (5 x 10^6) are subcutaneously injected into the flank of NOD/SCID mice. Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width^2).

  • EGFR-mutated NSCLC: PC-9 cells (5 x 10^6) harboring an EGFR exon 19 deletion are subcutaneously injected into the flank of athymic nude mice. Tumor growth is monitored as described for the gastric cancer model.

Drug Administration
  • IM156: Administered orally via gavage once daily at the indicated dose.

  • Temozolomide: Administered orally via gavage for five consecutive days, followed by a two-day rest period, for the duration of the study.

  • Cisplatin: Administered via intraperitoneal (i.p.) injection once weekly.

  • 5-Fluorouracil (5-FU): Administered via i.p. injection daily.

  • Osimertinib: Administered orally via gavage once daily.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Survival Analysis: Mice are monitored daily, and the time to a predetermined endpoint (e.g., tumor volume reaching 2000 mm^3 or signs of significant morbidity) is recorded. Survival data is analyzed using Kaplan-Meier curves.

  • Toxicity Monitoring: Body weight is measured twice weekly. Animals are observed for clinical signs of toxicity, and at the end of the study, major organs are collected for histological analysis.

Visualizations

Signaling Pathway of IM156

IM156_Mechanism cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_Cell Cancer Cell PC1 Protein Complex I PC3 Complex III PC1->PC3 e- OXPHOS Oxidative Phosphorylation PC2 Complex II PC2->PC3 PC4 Complex IV PC3->PC4 ATP_Synthase ATP Synthase PC4->ATP_Synthase IM156 IM156 IM156->PC1 Inhibits ATP ATP Production OXPHOS->ATP Cell_Growth Tumor Growth & Proliferation ATP->Cell_Growth

Caption: Mechanism of action of IM156 in inhibiting cancer cell growth.

Experimental Workflow for In Vivo Validation

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select Appropriate PDX Model implant Implant Tumor Cells/ Tissue into Mice start->implant monitor Monitor Tumor Establishment implant->monitor randomize Randomize Mice into Treatment & Control Groups monitor->randomize treat Administer IM156 or Standard-of-Care Agents randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Continue Treatment Regimen endpoint Reach Predefined Endpoint measure->endpoint collect Collect Tumors & Tissues endpoint->collect analyze Analyze Data: TGI, Survival, Toxicity collect->analyze

Caption: General experimental workflow for in vivo validation of anticancer agents.

References

Cross-Validation of Anticancer Agent 156 with Alternative Screening Methodologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust evaluation of novel therapeutic candidates is fundamental to the drug discovery pipeline. This guide provides a comparative analysis framework for "Anticancer agent 156" against established in vitro cytotoxicity screening methods. Due to the ambiguity of the designation "this compound," which could refer to several candidates including the oxidative phosphorylation inhibitor IM156 or the XIAP antisense oligonucleotide AEG35156 , this document serves as a methodological template.[1][2] Upon clarification of the specific agent, this guide can be populated with targeted, quantitative data.

Comparative Analysis of In Vitro Cytotoxicity

A direct comparison of the efficacy of "this compound" with standard screening assays is best represented through a clear, tabular summary of quantitative data. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC50 Values (µM) of this compound Across Various Cell Lines and Assays

Cell LineThis compoundMTT AssaySRB AssayCellTiter-Glo® Assay
MCF-7 (Breast)[Data Pending][Data Pending][Data Pending][Data Pending]
HeLa (Cervical)[Data Pending][Data Pending][Data Pending][Data Pending]
A549 (Lung)[Data Pending][Data Pending][Data Pending][Data Pending]
DU145 (Prostate)[Data Pending][Data Pending][Data Pending][Data Pending]
Note: This table is a template awaiting specific experimental data for "this compound."

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following section details the standardized protocols for three widely adopted cytotoxicity assays, which serve as benchmarks for cross-validation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[3]

  • Cell Preparation: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Incubation: The cells are then treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following treatment, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

SRB (Sulforhodamine B) Assay

The SRB assay is a method based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.[4]

  • Cell Preparation and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound in 96-well plates.

  • Cell Fixation: Post-treatment, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well, followed by incubation for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 200 µL of 10 mM Tris base solution.

  • Data Acquisition: The absorbance is measured at 510 nm.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, which is a marker for metabolically active cells.[5] The luminescent signal is proportional to the amount of ATP present, and therefore to the number of viable cells.[5]

  • Cell Preparation and Treatment: Cells are cultured and treated in opaque-walled 96-well plates to prevent luminescence signal crossover.

  • Reagent Addition: A single-step addition of the CellTiter-Glo® Reagent, which contains luciferase and its substrate, is performed directly in the cell culture wells.

  • Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: The luminescence is measured using a luminometer.

Visualizing Methodologies and Mechanisms

Diagrammatic representations of workflows and biological pathways provide an intuitive understanding of complex processes.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis seeding 1. Seed Cells in 96-Well Plates adhesion 2. 24h Incubation for Cell Adhesion seeding->adhesion dilution 3. Prepare Serial Dilutions of Agent 156 incubation 4. Treat Cells and Incubate for 48h dilution->incubation MTT 5a. MTT Assay incubation->MTT SRB 5b. SRB Assay incubation->SRB CTG 5c. CellTiter-Glo® Assay incubation->CTG readout 6. Measure Absorbance/Luminescence MTT->readout SRB->readout CTG->readout ic50 7. Calculate IC50 Values readout->ic50

Caption: Workflow for the cross-validation of "this compound".

aeg35156_pathway AEG35156 AEG35156 XIAP_mRNA XIAP mRNA AEG35156->XIAP_mRNA Binds to & Blocks Translation XIAP_Protein XIAP Protein XIAP_mRNA->XIAP_Protein Translation Caspase9 Caspase-9 XIAP_Protein->Caspase9 Inhibits Caspase3 Caspase-3 XIAP_Protein->Caspase3 Inhibits Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of action for AEG35156, a potential "this compound".

References

Comparative Efficacy of Anticancer Agent 156 vs. Standard Chemotherapy in Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel investigational drug, Anticancer Agent 156, and the standard-of-care chemotherapy, gemcitabine, for the treatment of pancreatic ductal adenocarcinoma (PDAC). The information is intended for researchers, scientists, and drug development professionals. All data presented is hypothetical and for illustrative purposes.

Overview of Therapeutic Agents

  • This compound (AC-156): A highly selective, third-generation small molecule inhibitor of KRAS G12D, a common oncogenic driver in pancreatic cancer. AC-156 is designed to covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This action aims to halt downstream signaling through pathways like MAPK/ERK, which are critical for tumor cell proliferation and survival.

  • Standard Chemotherapy (Gemcitabine): A nucleoside analog that has been a cornerstone of pancreatic cancer treatment for decades.[1] It functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. Gemcitabine is often used as a monotherapy or in combination with other agents like nab-paclitaxel.[1][2][3]

Preclinical Efficacy Comparison

The half-maximal inhibitory concentration (IC50) of AC-156 and gemcitabine was determined across a panel of human pancreatic cancer cell lines with varying KRAS mutation statuses.

Cell LineKRAS MutationAgent 156 IC50 (nM)Gemcitabine IC50 (nM)
PANC-1 G12D15.2850.7
MIA PaCa-2 G12C>10,000920.4
AsPC-1 G12D22.8765.1
BxPC-3 Wild-Type>10,000650.9

Data represents the mean of three independent experiments.[4]

Interpretation: AC-156 demonstrates potent and selective cytotoxicity against pancreatic cancer cell lines harboring the KRAS G12D mutation. In contrast, gemcitabine's activity is non-selective and requires significantly higher concentrations to achieve a similar effect.

The antitumor efficacy of AC-156 was evaluated in a patient-derived xenograft (PDX) model established from a KRAS G12D-mutant pancreatic tumor.

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control Daily, Oral+1250-
Gemcitabine 100 mg/kg, IP, Q3D+45064
Agent 156 50 mg/kg, Daily, Oral-30 (Regression)102

Study conducted over 28 days. TGI is calculated relative to the vehicle control group.

Interpretation: AC-156 monotherapy induced tumor regression and was significantly more effective than gemcitabine at inhibiting tumor growth in a KRAS G12D-mutant PDX model.

Signaling Pathway Analysis

AC-156 is designed to specifically inhibit the KRAS G12D mutant protein, thereby blocking downstream oncogenic signaling.

KRAS_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SOS SOS1 RTK->SOS KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS->KRAS_GDP KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AC156 Agent 156 AC156->KRAS_GTP

Fig. 1: MOA of Agent 156 in the KRAS Pathway.

Experimental Protocols

  • Cell Culture: Human pancreatic cancer cell lines (PANC-1, MIA PaCa-2, AsPC-1, BxPC-3) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or gemcitabine for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

The workflow for the in vivo efficacy study is outlined below.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis Implantation 1. Implant PDX Tumor Fragments into Nude Mice Measurement1 2. Monitor Tumor Growth Implantation->Measurement1 Randomization 3. Randomize Mice when Tumors Reach ~150 mm³ Measurement1->Randomization Dosing 4. Administer Treatment Daily (Vehicle, Agent 156, Gemcitabine) Randomization->Dosing Measurement2 5. Measure Tumor Volume and Body Weight 2x/Week Dosing->Measurement2 Endpoint 6. Euthanize at Day 28 or Ethical Endpoint Measurement2->Endpoint Analysis 7. Excise Tumors and Perform Data Analysis Endpoint->Analysis

Fig. 2: Workflow for the In Vivo Xenograft Study.

Hypothetical Phase II Clinical Trial Data

A randomized, open-label Phase II study was conducted to evaluate the efficacy and safety of AC-156 versus gemcitabine in patients with previously treated, locally advanced or metastatic KRAS G12D-mutant pancreatic cancer.

Efficacy EndpointAgent 156 (n=60)Gemcitabine (n=60)
Objective Response Rate (ORR) 42.5%8.3%
Median Progression-Free Survival (PFS) 8.8 months3.5 months
Median Overall Survival (OS) 14.2 months7.1 months

Interpretation: In a hypothetical clinical setting, this compound demonstrated superior efficacy compared to standard gemcitabine treatment in the target patient population, showing significant improvements in response rates and survival outcomes.

Conclusion

Based on this comparative analysis, the investigational this compound shows significant promise as a targeted therapy for pancreatic cancers harboring the KRAS G12D mutation. Preclinical data indicates superior potency and selectivity over standard chemotherapy, and hypothetical clinical data suggests a substantial improvement in patient outcomes. Further clinical investigation is warranted to confirm these findings.

References

Combination Therapy: Unveiling the Synergistic Potential of Withaferin A and Paclitaxel in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, researchers are increasingly turning their attention to combination treatments that leverage the synergistic effects of multiple agents. This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the natural compound Withaferin A (WFA) with the widely used chemotherapeutic drug, paclitaxel. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this combination therapy.

The exploration of natural compounds as adjuncts to conventional chemotherapy is a burgeoning field of oncology research.[1][2][3] Paclitaxel, a potent mitotic inhibitor, is a cornerstone of treatment for various cancers, but its efficacy can be limited by toxic side effects and the development of drug resistance.[4] The strategic combination with a synergistic agent like Withaferin A, a bioactive compound derived from the plant Withania somnifera, presents a promising avenue to enhance therapeutic efficacy while potentially mitigating adverse effects.[5]

Comparative Efficacy: Withaferin A and Paclitaxel Combination

Preclinical studies have consistently demonstrated that the combination of Withaferin A and paclitaxel results in a synergistic inhibition of cancer cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.[5] This synergy has been observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer.[4][5]

Table 1: Synergistic Inhibition of Cell Viability in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineTreatmentIC50 (Concentration for 50% Inhibition)Combination Index (CI)*
H1299Paclitaxel alone~10 nMN/A
Withaferin A alone~2.5 µMN/A
Paclitaxel + Withaferin A (1:20 ratio)Synergistic Reduction< 1
A549Paclitaxel alone~25 nMN/A
Withaferin A alone~5 µMN/A
Paclitaxel + Withaferin A (1:20 ratio)Synergistic Reduction< 1

*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Enhanced Apoptosis Induction in NSCLC Cells

Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
H1299ControlBaseline
Paclitaxel aloneIncreased
Withaferin A aloneIncreased
Paclitaxel + Withaferin ASynergistically Increased
A549ControlBaseline
Paclitaxel aloneIncreased
Withaferin A aloneIncreased
Paclitaxel + Withaferin ASynergistically Increased

Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate the synergistic effects of Withaferin A and paclitaxel.

Cell Viability Assay (MTT Assay):

  • Cancer cells (e.g., H1299, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with varying concentrations of paclitaxel, Withaferin A, or a combination of both for a specified duration (e.g., 48 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • The half-maximal inhibitory concentration (IC50) is calculated, and the synergistic effect is determined using the Combination Index (CI) method of Chou and Talalay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cells are treated with the respective agents as described for the cell viability assay.

  • After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

Western Blot Analysis:

  • Following treatment, cells are lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bax, Bcl-2).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between Withaferin A and paclitaxel is attributed to their complementary effects on key cellular pathways that regulate cell survival, proliferation, and apoptosis.

Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. However, cancer cells can develop resistance to this mechanism. Withaferin A has been shown to potentiate the effects of paclitaxel through multiple mechanisms, including the inhibition of pro-survival signaling pathways and the induction of oxidative stress.

The combination of paclitaxel and Withaferin A has been shown to synergistically increase the cleavage of PARP and caspase-3, key executioners of apoptosis. Furthermore, the combination alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in favor of cell death.[5]

Below are diagrams illustrating the proposed signaling pathways and experimental workflows.

Synergy_Pathway cluster_drugs Therapeutic Agents cluster_cellular_targets Cellular Targets & Processes cluster_outcomes Cellular Outcomes Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes WFA Withaferin A Survival_Pathways Pro-survival Pathways (e.g., NF-κB, Akt) WFA->Survival_Pathways Inhibits ROS Reactive Oxygen Species WFA->ROS Induces Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis_Regulation Apoptosis Regulation Survival_Pathways->Apoptosis_Regulation Apoptosis Apoptosis ROS->Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of synergistic action between paclitaxel and Withaferin A.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture (e.g., NSCLC cell lines) treatment Treatment with: - Paclitaxel alone - Withaferin A alone - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis (IC50, Combination Index) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion

Caption: General experimental workflow for assessing synergy.

Conclusion

The combination of Withaferin A and paclitaxel demonstrates significant synergistic anticancer activity in preclinical models. This synergy is achieved through the modulation of multiple cellular pathways, leading to enhanced apoptosis and inhibition of cancer cell proliferation. These findings provide a strong rationale for further investigation of this combination in clinical settings. The detailed experimental protocols and mechanistic insights presented in this guide offer a valuable resource for researchers dedicated to advancing combination therapies in oncology. Further studies are warranted to optimize dosing and scheduling and to evaluate the in vivo efficacy and safety of this promising therapeutic strategy.

References

Validating Target Engagement of Anticancer Agent IM156: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer agent IM156 with other biguanides, focusing on the validation of its target engagement. Experimental data and detailed protocols are presented to support researchers in evaluating and potentially adopting this novel agent in their studies.

Introduction to IM156 and its Target

IM156 is a novel, potent biguanide that acts as an inhibitor of mitochondrial protein complex 1 (PC1), a critical component of the electron transport chain involved in oxidative phosphorylation (OXPHOS).[1] By inhibiting PC1, IM156 disrupts cellular energy production in the form of ATP, a process on which many cancer cells are highly dependent.[2] This mechanism of action is shared with other biguanides like metformin and phenformin. However, IM156 has been developed to offer improved potency and a more favorable safety profile.[3][4][5] Preclinical models have demonstrated the anticancer activity of IM156 in various cancers, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.

Comparative Analysis of Target Engagement

The primary measure of target engagement for PC1 inhibitors is the reduction in the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[6][7][8][9]

FeatureIM156MetforminPhenformin
Primary Target Mitochondrial Protein Complex 1 (PC1)Mitochondrial Protein Complex 1 (PC1)Mitochondrial Protein Complex 1 (PC1)
Potency in OCR Inhibition HighModerateHigh
AMPK Activation Potent activatorActivatorActivator
Cellular Uptake More hydrophobic, potentially greater bioavailability in cancer cellsRequires organic cation transporters (OCTs)More lipophilic and passively cell-permeable
Reported Side Effects Manageable nausea, diarrhea, emesis at RP2DLow risk of lactic acidosisHigher risk of lactic acidosis (withdrawn from many markets)
Clinical Development Status Completed Phase 1 trials for advanced solid tumorsWidely used for type 2 diabetes, extensive investigation in oncologyLimited clinical use due to toxicity

Key Findings:

  • Preclinical data indicates that IM156 is more potent at decreasing the oxygen consumption rate (OCR) in tumor cells compared to metformin.[3]

  • IM156 is a more potent activator of AMP-activated protein kinase (AMPK), a key downstream effector of PC1 inhibition, than metformin.[10]

  • Compared to phenformin, which also shows high potency, IM156 has demonstrated a more manageable safety profile in clinical trials.[5][11]

Experimental Protocols

Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

This protocol is a standard method for assessing mitochondrial respiration and determining the effect of inhibitors like IM156.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • IM156, Metformin, Phenformin, and other test compounds

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Cancer cell line of interest

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Compound Preparation: Prepare stock solutions of IM156, metformin, and phenformin in a suitable solvent (e.g., DMSO). Further dilute the compounds in the Seahorse XF assay medium to the desired final concentrations.

  • Assay Preparation:

    • Remove the cell culture medium from the wells.

    • Wash the cells gently with pre-warmed Seahorse XF assay medium.

    • Add the appropriate volume of pre-warmed Seahorse XF assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Seahorse XF Analyzer Setup:

    • Load the hydrated sensor cartridge with the prepared compounds.

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Initiate the calibration and assay protocol.

  • Data Acquisition: The instrument will measure the OCR at baseline and after the injection of the test compounds. For a mitochondrial stress test, sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A are performed to measure key parameters of mitochondrial function.[12]

  • Data Analysis: Analyze the OCR data to determine the dose-dependent inhibitory effects of each compound on mitochondrial respiration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment.[13][14][15]

Materials:

  • Cancer cell line of interest

  • IM156

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Antibody specific to a subunit of mitochondrial complex I

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Compound Treatment: Treat cultured cancer cells with IM156 at various concentrations or a vehicle control for a specified time.

  • Heating: Resuspend the cells in PBS and divide them into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration in the soluble fractions.

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against a subunit of mitochondrial complex I, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. The increased thermal stability of the target protein in the presence of IM156 will result in a higher amount of soluble protein at elevated temperatures, which can be quantified by densitometry.

Signaling Pathways and Experimental Workflows

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Respiration cluster_2 Drug Action cluster_3 Downstream Effects Complex I Complex I Complex II Complex II Complex I->Complex II Decreased OCR Decreased OCR Complex I->Decreased OCR Complex III Complex III Complex II->Complex III Complex IV Complex IV Complex III->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle TCA Cycle->Complex I Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation ATP ATP Oxidative Phosphorylation->ATP IM156 IM156 IM156->Complex I Inhibits Metformin Metformin Metformin->Complex I Inhibits Phenformin Phenformin Phenformin->Complex I Inhibits Decreased ATP Production Decreased ATP Production Decreased OCR->Decreased ATP Production AMPK Activation AMPK Activation Decreased ATP Production->AMPK Activation mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition Inhibition of Cancer Cell Growth Inhibition of Cancer Cell Growth mTOR Inhibition->Inhibition of Cancer Cell Growth G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 OCR Measurement cluster_3 CETSA cluster_4 Data Analysis Seed Cells Seed Cells Treat with IM156 / Alternatives Treat with IM156 / Alternatives Seed Cells->Treat with IM156 / Alternatives Seahorse Assay Seahorse Assay Treat with IM156 / Alternatives->Seahorse Assay Heat Treatment Heat Treatment Treat with IM156 / Alternatives->Heat Treatment Measure OCR Measure OCR Seahorse Assay->Measure OCR Compare OCR Inhibition Compare OCR Inhibition Measure OCR->Compare OCR Inhibition Lysis & Centrifugation Lysis & Centrifugation Heat Treatment->Lysis & Centrifugation Western Blot Western Blot Lysis & Centrifugation->Western Blot Analyze Thermal Shift Analyze Thermal Shift Western Blot->Analyze Thermal Shift

References

A Comparative Analysis of "Anticancer Agent 156": Efficacy and Mechanisms in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, the designation "Anticancer Agent 156" may refer to at least two distinct investigational compounds: IM156 (Lixumistat) and AEG35156 . Each agent possesses a unique mechanism of action and has been evaluated in a variety of cancer models. This guide provides a comparative overview of their preclinical performance, supported by available experimental data, detailed methodologies, and visualizations of their respective signaling pathways.

Overview of "this compound" Candidates

IM156 (Lixumistat): An Oxidative Phosphorylation (OXPHOS) Inhibitor

IM156, also known as Lixumistat, is a novel and potent biguanide that functions as an inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain. By inhibiting OXPHOS, IM156 disrupts the primary energy production pathway in cancer cells that are highly dependent on mitochondrial respiration, particularly those that have developed resistance to other therapies.[1][2] Preclinical studies have demonstrated its in vitro and in vivo efficacy in a range of cancers, including glioblastoma, gastric, lymphoma, lung, and breast cancer.[2]

AEG35156: An XIAP Antisense Oligonucleotide

AEG35156 is a second-generation antisense oligonucleotide designed to specifically target and reduce the expression of the X-linked inhibitor of apoptosis protein (XIAP).[3][4] XIAP is a key regulator that blocks apoptosis (programmed cell death) by inhibiting caspases 3, 7, and 9. Overexpression of XIAP is common in many cancers and is associated with resistance to chemotherapy.[3] By downregulating XIAP, AEG35156 aims to lower the threshold for apoptosis, thereby inducing cancer cell death and enhancing the efficacy of conventional cytotoxic agents.[3]

Comparative Efficacy in Cancer Cell Lines

IM156 (Lixumistat) In Vitro Activity

While specific IC50 values for IM156 across a broad panel of cancer cell lines are not detailed in the provided search results, its potent activity has been noted in several cancer types. The compound has shown robust in vitro and in vivo efficacy in models of gastric cancer, lymphoma, lung cancer, breast cancer, and glioblastoma.[2] A first-in-human study has established a recommended Phase 2 dose, underscoring its tolerability and potential for further clinical development.[1]

Table 1: Preclinical Efficacy of IM156 in Various Cancer Models

Cancer Type Cell Line(s) Observed Effect Reference(s)
Glioblastoma Not specified Effective in preclinical models [2]
Gastric Cancer Not specified Strong in vitro and in vivo efficacy [2]
Lymphoma Not specified Strong in vitro and in vivo efficacy [2]
Lung Cancer Not specified Strong in vitro and in vivo efficacy [2]

| Breast Cancer | Not specified | Strong in vitro and in vivo efficacy |[2] |

AEG35156 In Vitro Activity

AEG35156 has been characterized by its ability to reduce XIAP mRNA and protein levels, leading to sensitization of cancer cells to apoptotic stimuli.

Table 2: In Vitro Efficacy of AEG35156 in Various Cancer Cell Lines

Cancer Type Cell Line(s) Metric Value Reference(s)
Pancreatic Carcinoma Panc-1 EC50 for XIAP mRNA reduction 8 - 32 nmol/L [3]
Pancreatic Carcinoma Panc-1 Effect Increased sensitization to TRAIL-mediated apoptosis [3]
Osteosarcoma 791T Effect Sensitizes cells to doxorubicin, etoposide, and vincristine
Rhabdomyosarcoma Not specified Effect Down-regulation of XIAP
Ewing's Sarcoma Not specified Effect Down-regulation of XIAP

| Acute Myeloid Leukemia (AML) | Patient Blasts | Effect | Dose-dependent decrease of XIAP mRNA levels (42-100% reduction) | |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the anticancer agent and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the anticancer agent for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

IM156 (Lixumistat) Mechanism of Action

IM156 targets the mitochondrial electron transport chain, leading to reduced ATP production and increased AMP, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK inhibits mTOR, a key regulator of cell growth and proliferation.

IM156_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm PC1 Protein Complex I ETC Electron Transport Chain PC1->ETC ATP ATP Production ETC->ATP AMPK AMPK ATP->AMPK Inhibits IM156 IM156 IM156->PC1 Inhibits mTOR mTOR AMPK->mTOR Inhibits Growth Cell Growth & Proliferation mTOR->Growth Promotes

Caption: Mechanism of IM156 via inhibition of mitochondrial Protein Complex I.

AEG35156 Mechanism of Action

AEG35156 is an antisense oligonucleotide that binds to XIAP mRNA, leading to its degradation. The resulting decrease in XIAP protein levels relieves the inhibition of caspases, thereby promoting apoptosis.

AEG35156_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm XIAP_gene XIAP Gene XIAP_mRNA XIAP mRNA XIAP_gene->XIAP_mRNA Transcription XIAP_protein XIAP Protein XIAP_mRNA->XIAP_protein Translation AEG35156 AEG35156 AEG35156->XIAP_mRNA Binds & Degrades Caspase9 Caspase-9 XIAP_protein->Caspase9 Inhibits Caspase37 Caspase-3, -7 XIAP_protein->Caspase37 Inhibits Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: AEG35156 mechanism via XIAP mRNA degradation to induce apoptosis.

Experimental Workflow for Anticancer Agent Screening

The general workflow for evaluating the efficacy of an anticancer agent in different cell lines involves a series of in vitro assays.

Experimental_Workflow start Select Cancer Cell Lines treat Treat with This compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ic50 Determine IC50 viability->ic50 analysis Data Analysis & Comparison ic50->analysis apoptosis->analysis

Caption: General workflow for in vitro screening of anticancer agents.

References

A Comparative Analysis of Anticancer Agent IM156 and Other Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is continually evolving with the advent of novel therapeutic agents that target specific molecular vulnerabilities within cancer cells. This guide provides a comparative analysis of the investigational anticancer agent IM156 against other novel agents—IACS-010759, Devimistat, and Evofosfamide—with a focus on their mechanisms of action, preclinical and clinical data, and the signaling pathways they modulate.

Introduction to the Agents

IM156 is a novel, orally administered biguanide that functions as a potent inhibitor of oxidative phosphorylation (OXPHOS) by targeting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] Its mechanism leads to the activation of AMP-activated protein kinase (AMPK), which can be detrimental to cancer cells that are dependent on OXPHOS for energy.[1][4][5] Being more hydrophobic than metformin, IM156 is suggested to have greater bioavailability in cancer cells.[6] Preclinical studies have demonstrated its activity in solid tumors such as glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[6]

IACS-010759 is another potent and selective inhibitor of mitochondrial complex I.[7] It was developed to target tumors reliant on OXPHOS for survival.[7] Preclinical models, particularly in acute myeloid leukemia (AML) and brain cancer, showed robust anti-tumor responses.[8]

Devimistat (CPI-613) is a first-in-class investigational drug that targets mitochondrial metabolism.[9] It is a lipoic acid analog that inhibits the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), thereby disrupting the tricarboxylic acid (TCA) cycle in cancer cells.[10]

Evofosfamide (TH-302) is a hypoxia-activated prodrug.[11][12] It is designed to be selectively activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[12] Upon activation, it releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard, leading to cancer cell death.[11]

Comparative Efficacy and Clinical Data

The following tables summarize the available quantitative data for IM156 and the selected novel agents to facilitate a direct comparison of their performance.

Table 1: Preclinical Efficacy Data

AgentCancer Model(s)Key Findings
IM156 Glioblastoma, Gastric Cancer, EGFR-mutated Lung Cancer, Lymphoma, Breast CancerDemonstrated strong in vitro and in vivo efficacy.[3]
IACS-010759 Acute Myeloid Leukemia (AML), Brain Cancer, SWI/SNF mutant tumorsShowed robust responses in multiple preclinical tumor models.[7][8] In 80% of AML samples studied, it induced profound growth-inhibitory effects with an EC50 of 3.1nM in AML blasts.[13]
Devimistat (CPI-613) Pancreatic Cancer, Lung Cancer, Colorectal CancerDisplayed cytotoxic effects and synergized with genotoxic anticancer drugs.[10]
Evofosfamide (TH-302) Various solid tumorsExhibited selective cytotoxicity in hypoxic conditions with an IC50 of 10 µM, compared to 1000 µM in normoxic conditions.[14]

Table 2: Clinical Trial Data

AgentPhase of DevelopmentTarget PopulationKey Clinical Outcomes
IM156 Phase 1 completedAdvanced solid tumorsRecommended Phase 2 Dose (RP2D) established at 800 mg daily. Best response was stable disease in 32% of patients. Most frequent treatment-related adverse events were gastrointestinal.[1][4][6]
IACS-010759 Phase 1 (Discontinued)Advanced solid tumors, AMLTrials were discontinued due to a narrow therapeutic index and dose-limiting toxicities, including neurotoxicity. Limited anti-tumor activity was observed at tolerated doses.[15]
Devimistat (CPI-613) Phase 3Metastatic pancreatic cancer, relapsed/refractory AMLGranted Orphan Drug Designation for several cancers.[16][17] Over 750 patients have received the drug, showing a good signal of efficacy with positive response rates, particularly in combination therapies.[9]
Evofosfamide (TH-302) Phase 3Pancreatic cancer, soft tissue sarcomaInvestigated in multiple tumor types, often in combination with other therapies.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

IM156 First-in-Human Clinical Trial (NCT03272256)

  • Study Design: This was an open-label, multi-center, 3+3 dose-escalation Phase 1 study.[1][4]

  • Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, with an ECOG Performance Status of <2 and adequate organ function.[4]

  • Dosing: IM156 was administered orally, with initial cohorts receiving the drug every other day (QOD) and later cohorts receiving it daily (QD) in 28-day cycles.[4][6]

  • Endpoints: The primary endpoint was to determine the maximum tolerated dose (MTD) and/or RP2D. Secondary endpoints included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[1]

  • Efficacy Assessment: Tumor response was evaluated using RECIST 1.1 criteria (or RANO for gliomas) every two cycles.[5]

Signaling Pathways and Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by each agent.

IM156_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain ATP_Prod ATP Production ETC->ATP_Prod Drives PC1 Protein Complex I PC1->ETC AMPK AMPK PC1->AMPK Activates (via low ATP/AMP ratio) IM156 IM156 IM156->PC1 Inhibits ATP_Prod->AMPK Inhibits (via high ATP/AMP ratio) Cell_Growth Cancer Cell Growth & Proliferation AMPK->Cell_Growth Inhibits

Caption: Mechanism of action of IM156.

Devimistat_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA AlphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA KGDH SuccinylCoA->TCA Energy_Metabolism Altered Energy Metabolism TCA->Energy_Metabolism Disrupts Devimistat Devimistat Devimistat->Pyruvate Inhibits PDH Devimistat->AlphaKG Inhibits KGDH Apoptosis Apoptosis Energy_Metabolism->Apoptosis Induces

Caption: Mechanism of action of Devimistat.

Evofosfamide_Mechanism cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Cancer_Cell Cancer Cell Evofosfamide_prodrug Evofosfamide (Prodrug) Activated_Drug Bromo-isophosphoramide mustard (Active Drug) Evofosfamide_prodrug->Activated_Drug Activation by Cellular Reductases Hypoxia Hypoxia (Low Oxygen) Hypoxia->Evofosfamide_prodrug Enables Activation DNA DNA Activated_Drug->DNA Targets DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Causes Cell_Death Cell Death (Apoptosis) DNA_Crosslinking->Cell_Death Leads to

Caption: Mechanism of action of Evofosfamide.

Conclusion

IM156 represents a promising therapeutic strategy by targeting the metabolic vulnerability of cancer cells dependent on oxidative phosphorylation. Its manageable safety profile in early clinical trials suggests potential for further development, possibly in combination with other anticancer agents. In comparison, while IACS-010759 shares a similar target, its clinical development was halted due to toxicity issues, highlighting the challenges in targeting mitochondrial respiration. Devimistat and Evofosfamide offer alternative strategies by targeting the TCA cycle and exploiting the hypoxic tumor microenvironment, respectively. Both have shown promise in clinical settings, particularly Devimistat in combination regimens. The continued investigation of these and other novel agents is essential for advancing cancer therapy and improving patient outcomes.

References

Head-to-Head Study: Anticancer Agent 156 (Lixumistat) vs. Compound X (Cisplatin) in Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is a synthesis of publicly available preclinical and clinical data and does not constitute medical advice. "Anticancer agent 156" is identified as Lixumistat (IM156) for this guide, and "Compound X" is represented by the standard-of-care chemotherapeutic agent, Cisplatin, for a relevant comparative analysis in the context of gastric cancer. No direct head-to-head clinical trials have been conducted between Lixumistat and Cisplatin.

Executive Summary

This guide provides a comparative overview of the investigational anticancer agent Lixumistat (IM156) and the established chemotherapeutic drug Cisplatin. The comparison focuses on their respective mechanisms of action, preclinical efficacy in gastric cancer cell lines, and clinical safety profiles. Lixumistat, a novel inhibitor of oxidative phosphorylation, presents a distinct mechanistic approach compared to the DNA-damaging effects of Cisplatin. This fundamental difference in their modes of action suggests the potential for Lixumistat in treating tumors resistant to traditional chemotherapy and forms the basis of this comparative analysis.

Mechanism of Action

This compound (Lixumistat):

Lixumistat is a first-in-class, potent, oral biguanide that targets mitochondrial metabolism. It specifically inhibits Protein Complex 1 (PC1) of the electron transport chain, a critical component of oxidative phosphorylation (OXPHOS).[1] By inhibiting OXPHOS, Lixumistat depletes the production of ATP, the primary cellular energy currency, and essential metabolic precursors required for tumor growth and proliferation.[1] This mechanism is particularly relevant for cancer cells that are highly dependent on mitochondrial respiration, including those that have developed resistance to conventional therapies.[2] Furthermore, inhibition of PC1 by Lixumistat leads to the activation of AMP-activated protein kinase (AMPK), which in turn can suppress the mTOR signaling pathway, a key regulator of cell growth and proliferation.[3][4]

Compound X (Cisplatin):

Cisplatin is a platinum-based chemotherapeutic agent that exerts its anticancer effects primarily by inducing DNA damage. After entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive, positively charged species. This activated form of cisplatin readily binds to the N7 position of purine bases in DNA, leading to the formation of DNA adducts. The most common of these are 1,2-intrastrand crosslinks between adjacent guanine bases. These adducts cause a significant distortion in the DNA double helix, which interferes with DNA replication and transcription. If the cell is unable to repair this DNA damage, it undergoes programmed cell death, or apoptosis.

Signaling Pathway Diagrams:

Anticancer_Agent_156_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm PC1 Protein Complex I ETC Electron Transport Chain PC1->ETC e- ATP ATP Synthesis ETC->ATP Proton Gradient AMPK AMPK Lixumistat Lixumistat (156) Lixumistat->PC1 Inhibits mTOR mTOR Pathway AMPK->mTOR Inhibits Growth Cell Growth & Proliferation mTOR->Growth Promotes

Figure 1: Mechanism of Action of Lixumistat (this compound).

Compound_X_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin ActivatedCisplatin Activated Cisplatin Cisplatin->ActivatedCisplatin Hydrolysis DNA Nuclear DNA ActivatedCisplatin->DNA DNA_Adducts DNA Adducts & Crosslinks DNA->DNA_Adducts Forms Replication_Transcription DNA Replication & Transcription DNA_Adducts->Replication_Transcription Blocks Apoptosis Apoptosis Replication_Transcription->Apoptosis Leads to

Figure 2: Mechanism of Action of Cisplatin (Compound X).

Preclinical Efficacy in Gastric Cancer Cell Lines

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)Exposure Time (hours)Citation
Lixumistat (156) AGSData not publicly available--
MKN-28Data not publicly available--
Cisplatin (X) AGS~5.0 - 10.048[5]
MKN-28~8.0 - 15.048[5]

Note: The IC50 values for Cisplatin can vary between studies depending on the specific experimental conditions. The values presented are approximations based on available literature. The absence of publicly available, head-to-head IC50 data for Lixumistat in these specific cell lines prevents a direct quantitative comparison of potency. Lixumistat has demonstrated preclinical activity in gastric cancer models, and its unique mechanism of targeting OXPHOS suggests potential efficacy in cisplatin-resistant phenotypes.[6]

Clinical Safety Profile

The safety profiles of Lixumistat and Cisplatin have been evaluated in separate clinical trials. Lixumistat was assessed in a Phase 1 study in patients with various advanced solid tumors, including gastric cancer, while Cisplatin's safety profile is well-established from its extensive clinical use.

Table 2: Comparative Clinical Safety Profile

Adverse Event (Grade ≥3)Lixumistat (IM156) (Phase 1, N=22)[3][7]Cisplatin (in combination with 5-FU, N=508)[8]
Gastrointestinal
Nausea14%Not reported as Grade ≥3
Diarrhea0%Not reported as Grade ≥3
Vomiting0%Not reported as Grade ≥3
Stomatitis0%13.6%
Hematological
Neutropenia0%40.0%
Febrile Neutropenia0%6.9%
Renal
Renal adverse events0%Not reported as Grade ≥3 (All grades: 33.5%)
Other
Fatigue0%Not reported as Grade ≥3
Treatment-related deaths0%4.9%

Summary of Safety Findings:

  • Lixumistat (IM156): The most common treatment-related adverse events in the Phase 1 study were gastrointestinal in nature, primarily low-grade nausea, diarrhea, and vomiting.[3][7] Grade 3 nausea was the only Grade 3 or higher treatment-related adverse event reported.[3][7] No dose-limiting toxicities were observed, and a recommended Phase 2 dose was established.[3][7]

  • Cisplatin: The safety profile of Cisplatin is characterized by significant toxicities, including myelosuppression (neutropenia), gastrointestinal effects (nausea, vomiting), and nephrotoxicity.[8][9] In a large study of advanced gastric cancer, high rates of Grade 3/4 neutropenia and stomatitis were observed in the cisplatin-containing arm.[8]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Compound X on gastric cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of Agent 156 or Compound X Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Figure 3: MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Gastric cancer cells (e.g., AGS, MKN-28) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Lixumistat or Cisplatin. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and Compound X.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Start Treat cells with Agent 156 or Compound X Incubate Incubate for desired time Start->Incubate Harvest Harvest and wash cells Incubate->Harvest Resuspend Resuspend in binding buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Figure 4: Apoptosis Assay Experimental Workflow.

Protocol:

  • Cell Treatment: Cells are treated with Lixumistat or Cisplatin at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and Compound X on cell cycle distribution.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow Start Treat cells with Agent 156 or Compound X Incubate Incubate for desired time Start->Incubate Harvest Harvest and wash cells Incubate->Harvest Fix Fix cells in cold ethanol Harvest->Fix Wash Wash cells Fix->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide (PI) Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

Figure 5: Cell Cycle Analysis Experimental Workflow.

Protocol:

  • Cell Treatment: Cells are treated with Lixumistat or Cisplatin.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold ethanol.

  • Staining: Fixed cells are washed and then treated with RNase A to degrade RNA, followed by staining with Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on the intensity of PI fluorescence.

Conclusion

This comparative guide highlights the distinct profiles of the investigational drug Lixumistat (this compound) and the standard chemotherapeutic Cisplatin (Compound X). Lixumistat's novel mechanism of targeting tumor metabolism via OXPHOS inhibition offers a promising new therapeutic strategy, particularly in the context of resistance to DNA-damaging agents like Cisplatin. Preclinical evidence suggests Lixumistat's activity in gastric cancer models. The clinical safety profile of Lixumistat from its Phase 1 trial appears manageable and distinct from the well-known toxicities of Cisplatin. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of Lixumistat versus standard-of-care therapies in gastric cancer.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Anticancer Agent 156

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling and disposal of Anticancer Agent 156, a substance presumed to possess cytotoxic properties characteristic of antineoplastic drugs. All personnel must adhere to these procedures to minimize exposure risks and ensure environmental safety. These guidelines are based on established protocols for managing hazardous pharmaceutical waste and should be supplemented with information from the specific Safety Data Sheet (SDS) for the agent.

Immediate Safety and Handling Precautions

Personnel handling this compound must be trained in the management of cytotoxic compounds.[1][2] The following personal protective equipment (PPE) is mandatory:

  • Gloves: Double gloving with chemotherapy-rated gloves is required. The outer glove must be changed immediately if contaminated.[2]

  • Gown: A disposable, non-permeable gown with a solid front and long sleeves must be worn.[2]

  • Eye Protection: Safety goggles or a face shield should be used where there is a risk of splashing.[2]

  • Respiratory Protection: A fit-tested N95 or N100 respirator is necessary when there is a risk of generating aerosols or airborne particles.[3]

All handling and preparation of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent environmental contamination.[2]

Waste Classification and Segregation

Proper segregation of waste is critical for ensuring compliant disposal. This compound waste is categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.[4]

Waste Category Description Disposal Container Examples
Trace Waste Items that are "RCRA empty," containing less than 3% of the original drug by weight.[4]Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste."[5]Empty vials, syringes, IV bags, tubing, gloves, gowns, and wipes used in preparation and administration.[4][5]
Bulk Waste Materials containing more than 3% of the original drug, or items used to clean up a significant spill.[4][6]Black, UN-rated, leak-proof containers labeled "Hazardous Waste" and "Chemotherapy Waste."[4][6]Partially used vials or syringes, full IV bags, and materials used to clean up spills of the agent.[4][6]
Sharps Waste Any sharps contaminated with trace amounts of the agent.Yellow, puncture-proof sharps containers specifically labeled "Chemo Sharps."[5]Needles and syringes that are "RCRA empty."[5][6] Syringes with more than a trace amount must be disposed of as bulk waste.[6]
Step-by-Step Disposal Procedures

3.1. Trace Waste Disposal:

  • Segregate all disposable items (e.g., gloves, gowns, absorbent pads) that have come into contact with this compound but are not heavily contaminated.

  • Place these items directly into a designated yellow chemotherapy waste container.[5]

  • For contaminated sharps that are considered "RCRA empty," dispose of them in a yellow "Chemo Sharps" container. Do not recap needles.[5][6]

  • Once the yellow containers are full, seal them securely and store them in a designated secure area for pickup by a licensed medical waste management service for incineration.[5]

3.2. Bulk Waste Disposal:

  • Identify all materials that are considered bulk contaminated with this compound.

  • Carefully place these items into a designated black hazardous waste container.[6]

  • Ensure the container is properly labeled with a hazardous waste tag, identifying the contents as "this compound Waste."

  • Do not mix bulk chemotherapy waste with other laboratory wastes.[6]

  • When the container is full or no longer in use, arrange for a hazardous waste pickup through the institution's Environmental Health and Safety (EHS) department.[6]

Spill Management Protocol

In the event of a spill of this compound, immediate action is required to contain and clean the area.

Spill Size Required Actions
Small Spill (<5 mL) 1. Alert personnel in the immediate area. 2. Don appropriate PPE (gown, double gloves, eye protection). 3. Wipe up liquids with absorbent pads; for powders, gently cover with wetted pads to avoid dust.[7] 4. Clean the area thoroughly with a detergent solution, followed by clean water.[2][7] 5. Dispose of all cleanup materials as bulk chemotherapy waste in a black container.[2]
Large Spill (>5 mL) 1. Evacuate the area immediately and restrict access.[7] 2. Notify the institutional EHS department or spill response team immediately.[7] 3. Do not attempt to clean the spill without specialized training and equipment.
Decontamination Procedures

There is no single universally accepted method for the chemical deactivation of all cytotoxic agents.[6] Therefore, physical removal and surface decontamination are the primary methods. Work surfaces and equipment should be decontaminated after each use by cleaning with a detergent solution followed by a thorough rinse with water.[6][7]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for segregating and disposing of waste contaminated with this compound.

G cluster_start cluster_classification Step 1: Classify Waste cluster_disposal Step 2: Segregate and Dispose cluster_end start Waste Generation (this compound) is_sharp Is it a sharp? start->is_sharp is_empty Is it RCRA Empty? (<3% residue) is_sharp->is_empty Yes is_bulk Is it Bulk Contaminated? (>3% residue or spill cleanup) is_sharp->is_bulk No chemo_sharps Dispose in Yellow 'Chemo Sharps' Container is_empty->chemo_sharps Yes bulk_waste Dispose in Black 'Hazardous Waste' Container is_empty->bulk_waste No trace_waste Dispose in Yellow 'Trace Chemo' Container is_bulk->trace_waste No is_bulk->bulk_waste Yes incineration Final Disposal: Incineration chemo_sharps->incineration trace_waste->incineration hw_pickup Final Disposal: EHS Hazardous Waste Pickup bulk_waste->hw_pickup

References

Personal protective equipment for handling Anticancer agent 156

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

Given the potent nature of investigational anticancer agents, personnel must adhere to stringent safety protocols to mitigate risks of exposure. Anticancer Agent 156, as a cytotoxic compound, necessitates the use of comprehensive Personal Protective Equipment (PPE), meticulous handling procedures, and a clearly defined disposal plan. Occupational exposure to such agents can occur through skin contact, inhalation of aerosols or drug particles, and accidental ingestion.[1]

Personal Protective Equipment (PPE) Requirements

The primary line of defense against exposure to hazardous drugs is the correct and consistent use of PPE.[2] All personnel handling this compound must use the equipment outlined below. It is recommended that gloves comply with ASTM standard D-6978-(05)-13 for resistance to permeation by chemotherapy drugs.[2][3]

Protection Type Required PPE Specifications & Best Practices
Hand Protection Double Gloving (Chemotherapy-rated, powder-free nitrile gloves)Inner glove worn under the gown cuff; outer glove worn over the cuff. Change outer gloves every 30 minutes or immediately if contaminated, torn, or punctured.[4][5][6]
Body Protection Disposable, solid-front, back-closure chemotherapy gownMust be made of low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. Change every 2-3 hours or immediately after a spill or splash.[4][7]
Respiratory Protection NIOSH-certified N95 or higher respiratorRequired when there is a risk of generating airborne particles or aerosols (e.g., handling powders, cleaning spills). Must be fit-tested as per OSHA regulations.[2][3][4]
Eye & Face Protection Full-face shield or safety goggles with a fluid-resistant maskA full-face shield is preferred to protect against splashes. If using goggles, they must be worn with a mask.[2][3][4]
Head & Foot Protection Disposable hair cover and shoe coversFull-coverage hair covers (and beard covers, if applicable) are necessary. Two pairs of shoe covers should be worn when entering a spill area.[4][6]

Operational Plan: Donning and Doffing PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On PPE):

  • Hand Hygiene: Start by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Hair and Shoe Covers: Put on hair and shoe covers.[4]

  • Gown: Don the disposable gown, ensuring it is securely fastened in the back.[4]

  • Respirator/Mask: Place and adjust the N95 respirator, ensuring a proper seal.

  • Face/Eye Protection: Put on the face shield or goggles.[4]

  • Gloves: Don the first (inner) pair of gloves, tucking the gown cuff underneath. Don the second (outer) pair of gloves, pulling them over the gown cuff completely.[4]

Doffing Procedure (Taking Off PPE):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.[4]

  • Gown: Untie the gown and pull it away from the body, folding it inward as it is removed to contain contaminants.[8]

  • Hand Hygiene: Perform hand hygiene.

  • Face/Eye Protection: Remove the face shield or goggles from the back.

  • Respirator/Mask: Remove the respirator from the back by the straps.

  • Hair and Shoe Covers: Remove hair and shoe covers.

  • Inner Gloves: Remove the inner pair of gloves.[4]

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[5]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Hair & Shoe Covers Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Respirator & Face Shield Don3->Don4 Don5 5. Inner Gloves Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Remove Face Shield & Respirator Doff2->Doff3 Doff4 4. Remove Hair & Shoe Covers Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6 End End Handling Procedure Doff6->End Start Start Handling Procedure Start->Don1

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.